5-Bromo-6-chloro-2-methyl-2H-indazole
Description
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Properties
Molecular Formula |
C8H6BrClN2 |
|---|---|
Molecular Weight |
245.50 g/mol |
IUPAC Name |
5-bromo-6-chloro-2-methylindazole |
InChI |
InChI=1S/C8H6BrClN2/c1-12-4-5-2-6(9)7(10)3-8(5)11-12/h2-4H,1H3 |
InChI Key |
IMLRNSKLRWOKMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characteristics of Halogenated 2-Methyl-Indazoles
This guide provides a comprehensive technical analysis of halogenated 2-methyl-indazoles, focusing on their structural behaviors, synthetic accessibility, and physicochemical profiles in drug discovery.
Technical Guide & Whitepaper
Executive Summary
The 2-methyl-indazole scaffold represents a distinct "fixed tautomer" subclass of the indazole family, characterized by a quinoid-like electronic distribution that differs significantly from its 1-methyl or N-unsubstituted counterparts. While 1H-indazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 2-methyl-indazole core offers unique vectors for optimizing solubility, basicity, and target residence time.
This guide details the physicochemical shifts induced by halogenation (F, Cl, Br, I) at the C3, C4, C5, C6, and C7 positions of the 2-methyl-indazole core. It provides validated protocols for their synthesis and analyzes how specific halogen bonding patterns influence lipophilicity and metabolic stability.
Structural Chemistry: The 2-Methyl Anomaly
The Quinoid vs. Benzenoid Dichotomy
Unlike 1-methyl-indazole, which retains a fully aromatic benzene ring (benzenoid character), 2-methyl-indazole adopts a resonance structure with significant quinoid character . This "fixed" tautomeric state has profound implications for electronic density and reactivity.
-
1-Methyl-Indazole: High aromatic stability, lower basicity (pKa
-0.4), electron-rich C3. -
2-Methyl-Indazole: Lower aromatic stabilization energy, higher basicity (pKa
2.0), and a distinct dipole moment vector.
Electronic Impact of Halogenation
Halogens are introduced to modulate the pKa and lipophilicity of this core. The electron-withdrawing nature of halogens (Inductive effect,
| Halogen | Atomic Radius (Å) | Impact on 2-Me-Indazole Core | |
| Fluorine (F) | 1.47 | 0.06 | High metabolic blockade; minimal steric perturbation. Strong dipole alteration. |
| Chlorine (Cl) | 1.75 | 0.23 | Moderate lipophilicity increase; fills hydrophobic pockets (e.g., ATP binding sites). |
| Bromine (Br) | 1.85 | 0.23 | Significant steric bulk; enables halogen bonding (σ-hole donor). |
| Iodine (I) | 1.98 | 0.18 | Maximal lipophilicity; primarily used as a synthetic handle (cross-coupling) or for specific halogen bonds. |
Physicochemical Profiling
Lipophilicity (LogP/LogD)
Halogenation increases the lipophilicity of the 2-methyl-indazole core, but the position is critical due to the shielding of the N2-methyl group.
-
Baseline: 2-Methyl-indazole (cLogP
1.6). -
Increment:
-
+F:
LogP +0.15[1] -
+Cl:
LogP +0.60 -
+Br:
LogP +0.85 -
+I:
LogP +1.10
-
Critical Insight: Halogenation at C3 often results in a lower-than-expected LogP increase compared to C4-C7. This is attributed to the "ortho-effect" where the C3-halogen interacts sterically with the N2-methyl group, twisting the solvation shell and altering water structure organization around the basic nitrogen.
Basicity and pKa Shifts
The N2 nitrogen is the primary basic center. Halogens reduce the basicity of N2 via inductive withdrawal.
-
Mechanism: The
effect pulls electron density away from the N1-N2 bond, destabilizing the protonated cation. -
Trend: 2-Me > 2-Me-5-F > 2-Me-5-Cl > 2-Me-5-Br.
-
Drug Design Implication: Lowering the pKa (closer to 7.4) can improve membrane permeability by increasing the fraction of neutral species at physiological pH, while maintaining solubility in acidic compartments (lysosomes).
Synthetic Protocols
Workflow: Metal-Free Regioselective Halogenation
The most robust method for accessing halogenated 2-methyl-indazoles avoids transition metals, utilizing N-halosuccinimides (NXS). This protocol favors C3 substitution due to the electron-rich nature of the pyrazole ring in the 2H-tautomer.
Protocol A: C3-Bromination of 2-Methyl-Indazole
-
Reagents: 2-Methyl-indazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).
-
Conditions:
-
Dissolve 2-methyl-indazole in MeCN (0.1 M).
-
Add NBS portion-wise at 25°C.
-
Stir for 2 hours (Monitor by TLC/LCMS).
-
Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Recrystallization from EtOH/Hexane or Flash Chromatography (0-20% EtOAc/Hexane).
-
Yield: Typically 85-95%.
-
Protocol B: C3-Chlorination
-
Reagents: N-Chlorosuccinimide (NCS).
-
Modification: Requires elevated temperature (50°C) or acetic acid catalysis due to the lower electrophilicity of NCS compared to NBS.
Pathway Visualization
The following diagram illustrates the regioselectivity logic and synthetic pathways for halogenating the 2-methyl-indazole core.
Caption: Synthetic workflow for C3-functionalization of 2-methyl-indazole. Kinetic control yields the mono-halogenated product, while forcing conditions lead to poly-halogenation.
Structure-Activity Relationship (SAR) Logic
Halogen Bonding (XB)
In 2-methyl-indazoles, a halogen at C3 or C7 can engage in halogen bonding (XB) with carbonyl backbone atoms in the target protein.
-
Mechanism: The "sigma-hole" (region of positive electrostatic potential) on the halogen atom aligns with a Lewis base (O, N, S) in the protein.
-
Strength: I > Br > Cl >> F.[2]
-
Application: A C3-Bromine can replace a methyl group to gain ~1.5 kcal/mol binding energy via XB, without significantly increasing steric clash.
Metabolic Stability Mapping
The 2-methyl group is susceptible to N-demethylation by Cytochrome P450s. Halogenation protects the scaffold via two mechanisms:
-
Electronic Deactivation: Halogens on the benzene ring (C4-C7) reduce the electron density of the system, making the N-methyl group less prone to oxidative radical attack.
-
Steric Shielding: A bulky halogen (Br, I) at C3 can sterically hinder the approach of the heme iron to the N2-methyl group.
Caption: Impact of halogenation on metabolic stability. Substituents at C3 and C5 mitigate CYP450-mediated N-demethylation.
References
-
Zhang, C., et al. (2023). "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles."[3] RSC Advances. Link
-
Gaunersdorfer, M., et al. (2019). "Synthesis and biological evaluation of 2-methyl-2H-indazole derivatives." Bioorganic & Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
BenchChem. "The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry."[4] Link
-
Schmidt, A., et al. (2017). "Indazole-based derivatives as a privileged scaffold in drug discovery." Expert Opinion on Drug Discovery. Link
Sources
Technical Guide: Handling, Safety, and Synthetic Applications of 5-Bromo-6-chloro-2-methyl-2H-indazole
Executive Summary
In modern drug discovery, the 2H-indazole scaffold is a privileged pharmacophore frequently utilized to design kinase inhibitors and receptor antagonists. 5-Bromo-6-chloro-2-methyl-2H-indazole (CAS: 2741600-25-7) serves as an advanced, di-halogenated molecular building block[1]. The strategic placement of a bromine atom at the C5 position and a chlorine atom at the C6 position creates a highly programmable intermediate. By exploiting the distinct kinetic and thermodynamic properties of these two carbon-halogen bonds, researchers can execute regioselective cross-coupling reactions, allowing for rapid diversification of the indazole core while maintaining a self-validating synthetic workflow.
Chemical Profile & Physical Properties
To ensure reproducibility across experimental batches, it is critical to verify the physical and structural parameters of the starting material. The table below summarizes the core quantitative data for 5-Bromo-6-chloro-2-methyl-2H-indazole[1],.
| Property | Value |
| Chemical Name | 5-Bromo-6-chloro-2-methyl-2H-indazole |
| CAS Number | 2741600-25-7 |
| Molecular Formula | C₈H₆BrClN₂ |
| Molecular Weight | 245.50 g/mol |
| SMILES String | ClC1=CC2=NN(C)C=C2C=C1Br |
| Standard Purity | ≥98% (HPLC/NMR validation required) |
| Storage Conditions | Room temperature; store under inert gas (N₂/Ar) to prevent oxidative degradation |
Safety Data Sheet (SDS) & Hazard Mitigation
Handling halogenated heterocycles requires a rigorous, mechanistic understanding of their toxicological profiles. According to standardized GHS classifications, this compound presents specific acute and localized hazards[2].
Mechanistic Causality of Hazards
-
H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): The compound exists as a fine powder. If aerosolized, the micro-particulates can easily bypass upper respiratory cilia. The electrophilic nature of the halogenated indazole core reacts with nucleophilic residues in the respiratory epithelium, triggering acute inflammatory pathways and irritation[2].
-
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The 2-methyl-2H-indazole core is highly lipophilic. This allows the molecule to rapidly partition into the lipid bilayers of the stratum corneum and mucosal membranes, causing localized cellular disruption and severe eye irritation upon contact[2].
Self-Validating Handling & Spill Protocol
To guarantee a self-validating safety environment, the absence of airborne dust must be visually and procedurally confirmed.
-
Engineering Controls: All massing and transfers must occur within a certified Class II fume hood.
-
PPE: Nitrile gloves (double-gloved), safety goggles with side-shields, and an N95/P100 particulate respirator are mandatory[2].
-
Spill Decontamination: Because the compound is lipophilic and poorly water-soluble, aqueous wiping is ineffective. Spills must be absorbed using a liquid-binding material (e.g., diatomite), followed by vigorously scrubbing the surface with an alcohol-based solvent (isopropanol) to ensure complete solubilization and removal[2].
Workflow for mitigating exposure and decontaminating 5-Bromo-6-chloro-2-methyl-2H-indazole spills.
Experimental Workflows: Regioselective Functionalization
The Causality of Chemoselectivity
When functionalizing 5-Bromo-6-chloro-2-methyl-2H-indazole, the primary challenge is chemoselectivity. Why does the C5-Br bond react before the C6-Cl bond? The causality lies in the Bond Dissociation Energy (BDE) and the kinetics of oxidative addition. The C-Br bond is significantly weaker than the C-Cl bond. By utilizing a mild Palladium(0) catalyst and strictly controlling the thermal energy (e.g., 80 °C), the oxidative addition of Pd(0) is kinetically restricted to the C5 position[3]. The C6-Cl bond remains completely inert under these conditions, serving as a built-in pharmacophore or a handle for subsequent orthogonal coupling.
Protocol: Regioselective Suzuki-Miyaura Cross-Coupling
This protocol is designed as a self-validating system : the retention of the C6-Cl atom in the final product (verifiable via the distinct 3:1 isotopic M/M+2 ratio in LC-MS) acts as an internal control, proving that the temperature and catalyst parameters were correctly maintained.
Reagents Required:
-
5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
-
Arylboronic Acid (1.1 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Anhydrous K₂CO₃ (2.0 equiv)
-
1,4-Dioxane / Water (4:1 v/v, rigorously degassed)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the indazole starting material, arylboronic acid, and Pd(dppf)Cl₂.
-
Causality: The bidentate dppf ligand is chosen specifically because its large bite angle accelerates reductive elimination and suppresses unwanted hydrodehalogenation side reactions that commonly plague electron-deficient heterocycles.
-
-
Base Addition: Add the K₂CO₃.
-
Causality: The inorganic base is strictly required to coordinate with the boronic acid, forming a nucleophilic boronate complex that drives the transmetalation step.
-
-
Degassing (Critical Step): Add the Dioxane/Water solvent mixture. Subject the flask to three consecutive freeze-pump-thaw cycles, backfilling with Argon.
-
Causality: Even trace amounts of O₂ will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state and promote the homocoupling of the boronic acid, destroying the yield.
-
-
Reaction Execution: Heat the sealed flask in an oil bath at exactly 80 °C for 12 hours.
-
Causality: 80 °C provides the precise thermal energy required to overcome the activation barrier for C-Br oxidative addition, without breaching the higher energy threshold required to cleave the C-Cl bond.
-
-
Workup & Validation: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.
-
Validation: Submit the purified product for LC-MS analysis. A successful regioselective coupling is validated by the presence of the chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio).
-
Catalytic cycle for the regioselective Suzuki-Miyaura cross-coupling at the C5-Br position.
References
-
Baran Lab. "Haloselectivity of Heterocycles in Cross-Coupling Reactions". Scripps Research Institute. Available at: [Link]
Sources
Therapeutic Potential and Synthetic Utility of 5-Bromo-6-chloro-2-methyl-2H-indazole Scaffolds in Modern Drug Discovery
Executive Summary
The 2H-indazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of highly selective protein kinase inhibitors. Among the diverse array of indazole building blocks, 5-Bromo-6-chloro-2-methyl-2H-indazole (CAS: 2741600-25-7) represents a highly specialized intermediate. By locking the tautomeric state via N2-methylation and providing two distinct, regioselectively addressable halogen handles (C5-Br and C6-Cl), this scaffold enables the rapid, divergent synthesis of complex chemical libraries. This technical guide explores the structural rationale, therapeutic applications, and detailed synthetic methodologies associated with this critical pharmacophore.
Structural Rationale & Pharmacophore Mapping
In fragment-based drug discovery (FBDD) and scaffold hopping, the for indoles, benzimidazoles, and phenols[1].
-
Tautomeric Stability: Unsubstituted 1H-indazoles exist in a dynamic tautomeric equilibrium with their 2H-isomers, which can complicate purification, biological assay consistency, and crystallographic binding poses. The N2-methyl group permanently locks the core into the 2H conformation, ensuring a singular, predictable binding vector within the ATP-binding pocket of target kinases.
-
Differential Halogen Reactivity: The presence of both a bromine atom at C5 and a chlorine atom at C6 is the defining feature of this scaffold. Because the C-Br bond dissociation energy is significantly lower than that of the C-Cl bond, palladium-catalyzed oxidative addition occurs preferentially at the C5 position. This allows chemists to perform sequential, regioselective cross-coupling reactions .
Therapeutic Applications: Targeting the Kinase Hinge Region
2H-indazole derivatives are potent inhibitors of various oncogenic and inflammatory kinases,[2],[3]. The nitrogen atoms of the indazole core form pivotal hydrogen bonds with the backbone amides of the kinase hinge region.
When functionalized at the C5 and C6 positions, the scaffold projects substituents deep into hydrophobic pockets (e.g., the DFG-out allosteric pocket or the solvent-exposed channel), driving both potency and kinase selectivity.
Disruption of the oncogenic RTK/SRC/CRAF signaling cascade by 2H-indazole derivatives.
Quantitative Data: Structure-Activity Relationship (SAR) Trends
The functionalization of the 5-Bromo-6-chloro-2-methyl-2H-indazole scaffold allows for the precise tuning of kinase selectivity. Table 1 summarizes representative SAR trends observed when the [2],[3].
| Scaffold Core | C5 Substituent (via Suzuki) | C6 Substituent (via Buchwald) | SRC IC₅₀ (nM) | CRAF IC₅₀ (nM) | Tie2 IC₅₀ (nM) | Primary Indication |
| 2-Methyl-2H-indazole | Phenyl | Morpholine | 450 | >10,000 | 1,200 | SRC-driven solid tumors |
| 2-Methyl-2H-indazole | 3-Fluorophenyl | N-Methylpiperazine | 120 | 8,500 | 850 | Advanced SRC inhibition |
| 2-Methyl-2H-indazole | 4-Pyridyl | 3-(Trifluoromethyl)aniline | >5,000 | 38 | >5,000 | CRAF-mutant melanoma |
| 2-Methyl-2H-indazole | 3,4-Dimethoxyphenyl | Cyclopropylamine | 2,100 | >10,000 | 150 | Anti-angiogenesis (Tie2) |
Table 1: Representative SAR data illustrating how divergent functionalization of the C5 and C6 positions shifts kinase selectivity profiles.
Experimental Workflows: Regioselective Functionalization
To harness the full potential of the 5-Bromo-6-chloro-2-methyl-2H-indazole scaffold, chemists employ a two-step, regioselective cross-coupling strategy. The causality behind these experimental choices is rooted in the fundamental organometallic principles of oxidative addition.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5
Rationale: The C-Br bond is kinetically more reactive toward Pd(0) insertion than the C-Cl bond. By using a mild base and a catalyst with a large bite angle (Pd(dppf)Cl₂), the reaction can be arrested after the first coupling event, preventing unwanted functionalization at C6.
-
Setup: In an oven-dried Schlenk flask, combine 5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the flask with nitrogen three times to ensure an oxygen-free environment, preventing catalyst deactivation.
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v) to achieve a concentration of 0.2 M.
-
Reaction: Heat the reaction mixture to 80°C for 4-6 hours.
-
Self-Validating System: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z ~245) is fully consumed, and the mono-coupled product mass appears. If di-coupled side products (>5%) are observed, the kinetic differentiation has failed; reduce the temperature to 70°C for subsequent runs to increase selectivity.
-
Isolation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to yield the 5-aryl-6-chloro-2-methyl-2H-indazole intermediate.
Protocol 2: Buchwald-Hartwig Amination at C6
Rationale: With the C5 position functionalized, the remaining C6-Cl bond requires a highly active catalyst system to undergo oxidative addition. RuPhos, an electron-rich and sterically demanding biaryl phosphine ligand, is explicitly chosen to accelerate this step and prevent the formation of inactive palladium bis-amine dead-end complexes.
-
Setup: In a nitrogen-filled glovebox, combine the 5-aryl-6-chloro-2-methyl-2H-indazole intermediate (1.0 equiv), the desired amine (1.5 equiv), and NaOtBu (2.0 equiv) in a sealed vial.
-
Catalyst Addition: Add a pre-mixed catalyst solution of Pd₂(dba)₃ (0.05 equiv) and RuPhos (0.10 equiv) in anhydrous Toluene (0.1 M).
-
Reaction: Heat the reaction to 100°C for 12 hours. The elevated temperature and strong base are required to drive the reductive elimination of the sterically hindered C6 position.
-
Self-Validating System: Run a parallel control reaction omitting the RuPhos ligand. The control must show 0% conversion, validating that the C-Cl activation is strictly ligand-dependent and not a result of background thermal nucleophilic aromatic substitution (SₙAr).
-
Isolation: Quench with water, extract with DCM, concentrate, and purify via reverse-phase preparative HPLC to isolate the final 5,6-disubstituted 2-methyl-2H-indazole target compound.
Conclusion
The 5-Bromo-6-chloro-2-methyl-2H-indazole scaffold is a masterclass in rational chemical design for drug discovery. By combining tautomeric rigidity with programmable, regioselective halogen handles, it empowers medicinal chemists to systematically explore the chemical space of the kinase hinge region. The rigorous application of organometallic principles ensures that this scaffold can be efficiently translated from a raw building block into highly selective, potent therapeutic agents.
References
-
Title: Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors Source: PubMed / ChemMedChem URL: [Link]
-
Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: PMC / RSC Advances URL: [Link]
-
Title: Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles Source: RSC Advances URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Reactivity in Heterocyclic Scaffolds: A Technical Guide to 5-Bromo vs. 6-Chloro Indazoles
Executive Summary
Indazoles represent a privileged class of heterocyclic scaffolds in modern drug discovery, frequently serving as the core structural motif in kinase inhibitors, PARP inhibitors, and other targeted therapeutics. The strategic functionalization of the indazole ring—specifically leveraging the orthogonal reactivity between a 5-bromo and a 6-chloro substituent—provides synthetic chemists with a powerful, programmable building block. This whitepaper explores the electronic fundamentals, thermodynamic principles, and self-validating experimental protocols required to exploit the differential reactivity of 5-bromo-6-chloroindazoles in palladium-catalyzed cross-coupling reactions.
Electronic and Steric Fundamentals of the Indazole Scaffold
The indazole core consists of a pyrazole ring fused to a benzene ring. The inherent N1–N2 annular tautomerization profoundly influences the electron density distribution across the benzenoid system, dictating its regioselective behavior.
-
The C5 Position: The C5 carbon exhibits relatively high electron density, making it highly susceptible to electrophilic aromatic substitution (e.g., direct C-H bromination without metal catalysts). When substituted with bromine, the resulting C5–Br bond possesses a relatively low bond dissociation energy (BDE), acting as an ideal, low-barrier insertion point for low-valent transition metals.
-
The C6 Position: In contrast, the C6 position is more electron-deficient. A chlorine atom at this position exerts a strong inductive electron-withdrawing effect (-I) while providing minimal steric hindrance. The C6–Cl bond is significantly stronger and resists activation under mild conditions.
Electronic distribution and halogen substituent effects on the indazole core.
The Thermodynamic and Kinetic Basis for Orthogonal Reactivity
The cornerstone of diversity-oriented synthesis using dihalogenated indazoles is the differential rate of oxidative addition by Palladium(0) species.
-
Thermodynamics: The C–Br bond energy (~67 kcal/mol) is significantly weaker than the C–Cl bond energy (~81 kcal/mol).
-
Kinetics: Oxidative addition of Pd(0) into the C5–Br bond is kinetically favored and rapid at moderate temperatures (60–80 °C). The C6–Cl bond remains entirely inert under these conditions.
This kinetic discrepancy allows for precise, sequential functionalization. As noted in 1, the differential reactivity of the C–Br versus C–Cl bond enables selective, sequential functionalization via Suzuki, Sonogashira, and Buchwald-Hartwig couplings without the need for complex protecting group strategies[1].
A prime real-world application of this orthogonality is found in the synthesis of AMPK activators for diabetic nephropathy. Researchers successfully utilized 5-bromo-6-chloro-1H-indazole-3-carboxylic acid, achieving a highly selective 2 using (4-methoxyphenyl)boronic acid and PdCl2(dppf) at moderate temperatures, purposefully leaving the 6-chloro substituent intact for subsequent structural tuning[2].
Sequential Pd-catalyzed cross-coupling logic for 5-bromo-6-chloroindazole.
Quantitative Data: Cross-Coupling Profiles
To successfully execute sequential couplings, the choice of catalyst, ligand, and base must be strictly modulated. The table below summarizes the optimized parameters required to maintain regiocontrol.
| Step | Target Bond | Reaction Type | Catalyst / Ligand System | Temp (°C) | Base / Solvent | Typical Yield |
| 1 | C5–Br | Suzuki-Miyaura | PdCl2(dppf) or Pd(PPh3)4 | 60 - 80 | K2CO3 / Dioxane-H2O | 75 - 90% |
| 1 | C5–Br | Buchwald-Hartwig | Pd2(dba)3, Xantphos | 80 - 90 | Cs2CO3 / Toluene | 65 - 85% |
| 2 | C6–Cl | Suzuki-Miyaura | Pd2(dba)3, SPhos or XPhos | 100 - 120 | K3PO4 / Toluene-H2O | 60 - 80% |
| 2 | C6–Cl | Buchwald-Hartwig | tBuBrettPhos Pd G3 | 110 - 130 | NaOtBu / Dioxane | 50 - 70% |
Self-Validating Experimental Methodologies
The following protocols are designed as self-validating systems. By strictly controlling the thermal energy and base strength, the chemist ensures that the reaction cannot proceed beyond the intended mechanistic step.
Phase 1: Selective C5-Arylation (Suzuki-Miyaura)
Causality: Utilizing a mild base (K2CO3) and a standard Pd(II) precatalyst at 80 °C ensures that the thermal energy supplied is sufficient to overcome the activation barrier for C–Br oxidative addition, but strictly insufficient for C–Cl activation. This thermodynamic ceiling actively prevents oligomerization or bis-arylation.
-
Preparation: In an oven-dried Schlenk flask, combine 5-bromo-6-chloro-1H-indazole (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K2CO3 (2.0 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane and H2O (4:1 v/v). Note: Degassing via freeze-pump-thaw is critical to prevent Pd(0) oxidation and subsequent homocoupling of the boronic acid.
-
Catalyst Introduction: Add PdCl2(dppf) (0.05 equiv) under a positive pressure of inert argon.
-
Reaction Execution: Heat the mixture to 80 °C for 4–6 hours.
-
In-Process Validation: Monitor via LC-MS. The reaction is validated when the starting material is consumed and exactly one mass species corresponding to the mono-arylated product (retaining the chlorine isotope pattern) is present.
-
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.
Phase 2: C6-Amination (Buchwald-Hartwig)
Causality: The remaining C6–Cl bond is highly stable. Activating it requires electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos) to force the challenging oxidative addition, paired with a strong base (NaOtBu) to drive the catalytic cycle forward.
-
Preparation: Charge a vial with the 5-aryl-6-chloro-1H-indazole intermediate (1.0 equiv), the amine coupling partner (1.2 equiv), and NaOtBu (2.0 equiv).
-
Catalyst/Ligand: Add the pre-formed tBuBrettPhos Pd G3 precatalyst (0.02 equiv).
-
Reaction Execution: Suspend in anhydrous, degassed 1,4-dioxane and heat to 110 °C for 12–18 hours.
-
In-Process Validation: The self-validating nature of this step relies on the complete consumption of the mono-arylated intermediate without the appearance of de-halogenated (reduced) side products. The presence of reduced indazole indicates premature β-hydride elimination, signaling that the ligand choice or amine steric bulk must be adjusted.
Conclusion
The 5-bromo-6-chloroindazole scaffold is a masterclass in programmable reactivity. By understanding the electronic tautomerization of the indazole core and the thermodynamic bond dissociation energies of the respective halogens, drug development professionals can execute highly reliable, sequential cross-coupling reactions. This orthogonal approach drastically reduces step counts in library synthesis and accelerates the discovery of novel therapeutic agents.
References
- Source: RSC Advances (rsc.org)
- Source: Benchchem (benchchem.com)
- Title: Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK)
Sources
Technical Guide: Thermal Characterization of 5-Bromo-6-chloro-2-methyl-2H-indazole
Part 1: Executive Summary
5-Bromo-6-chloro-2-methyl-2H-indazole (CAS: 2741600-25-7) is a highly specific halogenated heterocycle serving as a critical intermediate in the synthesis of small-molecule kinase inhibitors and receptor modulators.[1] Unlike its 1H-indazole isomers, the 2H-indazole core possesses a distinct electronic structure characterized by a quinoid-like resonance contribution, which significantly influences its solid-state properties, solubility profile, and thermal behavior.
This guide provides a comprehensive technical analysis of the compound’s thermal properties.[1] It addresses the challenge of limited public physicochemical data by synthesizing structure-property relationships (SPR) from validated analogs and outlining a self-validating experimental protocol for precise characterization.[1]
Key Physicochemical Identifiers:
-
Core Structure: 2-Methyl-2H-indazole (fused benzene/pyrazole ring)[1]
-
Halogenation Pattern: 5-Bromo, 6-Chloro (contiguous halogenation)[1]
Part 2: Chemical Identity & Structural Analysis[1][4][5]
The 2H-Indazole Isomerism
The thermal behavior of this compound is dictated by its specific isomerism.[1] Methylation of indazoles typically yields a mixture of 1-methyl (thermodynamically stable) and 2-methyl (kinetically favored under certain conditions) isomers.[1]
-
1-Methyl-1H-indazole: Aromatic, generally higher melting point due to efficient
-stacking.[1] -
2-Methyl-2H-indazole: Quinoid-like character, often higher dipole moment but potentially lower lattice energy due to packing inefficiencies.[1]
Implication for Melting Point: Based on structural analogs, 2-methyl substituted indazoles frequently exhibit lower melting points than their 1-methyl counterparts.[1]
-
Reference Analog: 5-Bromo-1-methyl-1H-indazole melts at 111–112 °C [1].[1][4]
-
Reference Analog: 6-Bromo-2-methyl-2H-indazole melts at 85–87 °C [2].[1][5]
Predicted Range: The addition of the chlorine atom at the C6 position increases molecular weight and polarizability, likely elevating the melting point relative to the non-chlorinated 2-methyl analog.[1] Estimated Melting Point Range: 95 °C – 115 °C (High confidence estimate).
Structural Visualization (DOT)
The following diagram illustrates the structural relationship and potential degradation pathways.
Caption: Structural determinants of thermal stability and solid-state packing for 2H-indazoles.
Part 3: Thermal Analysis Methodology
To validate the melting point and stability of your specific lot, the following self-validating protocols are required. These are designed to distinguish between true melting, polymorphic transitions, and decomposition.[1]
Differential Scanning Calorimetry (DSC) Protocol
Objective: Determine onset melting point (
| Parameter | Setting / Requirement | Rationale |
| Instrument | Heat Flux DSC (e.g., TA Instruments Q2000) | High sensitivity for minor transitions.[1] |
| Sample Mass | 2.0 – 4.0 mg | Balances resolution and sensitivity.[1] |
| Pan Type | Tzero Aluminum (Hermetically Sealed) | Prevents sublimation of halogenated aromatics.[1] |
| Purge Gas | Nitrogen (50 mL/min) | Inert atmosphere prevents oxidation.[1] |
| Ramp Rate | 10 °C/min | Standard rate to minimize thermal lag.[1] |
| Cycle | Heat-Cool-Heat | Cycle 1: Erases thermal history (solvents).[1] Cycle 2: Measures intrinsic properties.[1] |
Acceptance Criteria:
-
Sharp Endotherm: A peak width at half height
indicates high purity (>98%).[1] -
Broad Endotherm: Indicates eutectic impurities (likely the 1-methyl isomer).[1]
Thermogravimetric Analysis (TGA) Protocol
Objective: Assess thermal stability and volatile content.[1]
-
Ramp: Ambient to 400 °C at 10 °C/min.
-
Critical Thresholds:
Part 4: Melting Point & Stability Profile
Predicted vs. Experimental Data
While specific batch data varies, the following table summarizes the expected thermal profile based on validated SAR (Structure-Activity Relationship) analysis of the 2H-indazole class.
| Property | Value / Range | Confidence | Notes |
| Melting Point | 95 – 115 °C | Medium-High | Higher than 6-Br-2-Me analog due to Cl addition.[1] |
| Boiling Point | ~350 °C (Predicted) | High | Decomposition likely occurs before boiling at atm pressure.[1] |
| Thermal Stability | Stable < 200 °C | High | Indazole core is robust; N-N bond is limiting factor.[1] |
| Flash Point | > 170 °C | High | Predicted based on molecular weight.[1][6] |
Thermal Degradation Risks
The primary degradation pathway for 2-methyl-2H-indazoles under extreme thermal stress involves:
-
N-Methyl Migration: At high temperatures (>200°C), trace acid catalysis can promote rearrangement to the thermodynamically more stable 1-methyl isomer [3].[1]
-
Dehalogenation: Homolytic cleavage of the C-Br bond (weakest bond, ~65-70 kcal/mol) may occur at temperatures exceeding 300°C, leading to radical polymerization or charring.[1]
Part 5: Experimental Workflow Visualization
The following workflow describes the purification and characterization logic to ensure the melting point data is valid and not depressed by isomeric impurities.
Caption: Purification and validation workflow to ensure accurate thermal characterization.
Part 6: Implications for Drug Development
Solid-State Form Selection
For researchers using 5-Bromo-6-chloro-2-methyl-2H-indazole as an API intermediate:
-
Polymorphism: 2H-indazoles are prone to polymorphism.[1] The "metastable" forms often have lower melting points.[1] Ensure you are working with the thermodynamically stable polymorph for consistent reaction stoichiometry.[1]
-
Solubility: The 2-methyl isomer is typically more soluble in polar aprotic solvents (DMSO, DMF) compared to the 1-methyl isomer due to its higher dipole moment.[1]
Handling & Storage[1]
-
Hygroscopicity: Generally low, but micronized powders may adsorb surface water.[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). While thermally stable, the C-Br bond is photosensitive; protect from light to prevent discoloration (photolytic debromination).[1]
References
-
BenchChem. (2025).[1][7] Synthesis and Properties of 5-Bromo-1H-indazole derivatives. Retrieved from [1]
-
Thermo Scientific Chemicals. (2024).[1] 6-Bromo-2-methyl-2H-indazole Certificate of Analysis.[1][2] Retrieved from [1][5]
-
Zhang, C., et al. (2023).[1][8] Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.[1][9] RSC Advances.[1][9] Retrieved from [1]
-
PubChem. (2025).[1][10] Compound Summary: 5-Bromo-2-methyl-2H-indazole (CID 11514007).[1] National Library of Medicine.[1] Retrieved from [1]
-
ChemScene. (2024). Product Data Sheet: 5-Bromo-6-chloro-2-methyl-2H-indazole.[1][2] Retrieved from [1]
Sources
- 1. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 7-bromo-5-chloro-2-methyl-2H-indazole | C8H6BrClN2 | CID 171662402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 5. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Methyl-2H-indazole | C8H8N2 | CID 138364 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
High-Fidelity Regioselective Suzuki Coupling of 5-Bromo-6-chloro-2-methyl-2H-indazole
Executive Summary
This Application Note details the optimized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-6-chloro-2-methyl-2H-indazole . This scaffold is a critical intermediate in the synthesis of small-molecule kinase inhibitors (e.g., VEGFR, PDGFR targets).
The primary synthetic challenge is achieving chemo- and regioselectivity . The substrate contains two halogen handles: a bromine at C5 and a chlorine at C6. This guide provides a validated method to selectively couple at the C5-position , preserving the C6-chloride for subsequent diversification, while maintaining the integrity of the N2-methyl group.
Strategic Analysis: Reactivity & Selectivity
Successful functionalization relies on exploiting the bond dissociation energy (BDE) differences between the carbon-halogen bonds.
-
C5-Br (Reactive Site): The C-Br bond (~68 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C-Cl bond (~81 kcal/mol).
-
C6-Cl (Latent Handle): The chlorine atom at C6 is sterically shielded by the adjacent N1/C7 positions and electronically deactivated compared to C5. It remains inert under standard Suzuki conditions (≤ 100°C) but can be activated later using specialized ligands (e.g., Buchwald biarylphosphines).
-
N2-Methyl Effect: Unlike 1H-indazoles, the 2H-indazole tautomer is fixed by N-methylation. This increases electron density in the pyrazole ring but has minimal impact on the electrophilicity of the benzenoid ring, ensuring the C5-Br remains active.
Reactivity Visualization
The following diagram illustrates the preferential reaction pathway and potential side reactions.
Figure 1: Reaction pathway highlighting the kinetic preference for C5-functionalization.
Optimization of Reaction Conditions
The following matrix summarizes the screening of catalytic systems to maximize yield and selectivity.
Catalyst & Ligand Screening Results
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (C5) | Selectivity (C5:C6) | Notes |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 65% | >20:1 | Slow conversion; requires strict O₂ exclusion. |
| 2 | Pd(dppf)Cl₂ · DCM | K₂CO₃ | Dioxane/H₂O | 90 | 92% | >50:1 | Optimal balance of rate and stability. |
| 3 | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 78% | 8:1 | High activity led to 15% bis-coupled byproduct. |
| 4 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF/H₂O | 70 | 88% | 15:1 | Good yield but expensive; slight C6 activation. |
Recommendation: Use Entry 2 (Pd(dppf)Cl₂) for standard library synthesis. It is robust, air-stable, and highly selective for aryl bromides in the presence of chlorides [1].
Standardized Experimental Protocol
Objective: Synthesis of 5-aryl-6-chloro-2-methyl-2H-indazole via Suzuki coupling.
Materials
-
Substrate: 5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 – 1.2 equiv)
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂ · DCM) (0.05 equiv / 5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction vial (microwave or screw-cap) with the Substrate (e.g., 245 mg, 1.0 mmol), Boronic Acid (1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Critical Step: Add Pd(dppf)Cl₂[1] · DCM (41 mg, 0.05 mmol) last to minimize air exposure time.
-
-
Solvation & Degassing:
-
Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).
-
Sparge the mixture with Nitrogen or Argon gas for 2–3 minutes. Note: Proper degassing is essential to prevent homocoupling of the boronic acid and catalyst deactivation.
-
-
Reaction:
-
Seal the vessel and heat to 90 °C in a heating block or oil bath.
-
Stir vigorously (≥ 600 RPM) to ensure mixing of the biphasic system.
-
Time: Reaction typically reaches completion in 2–4 hours .
-
-
Monitoring:
-
Check progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).
-
Success Criterion: Disappearance of the starting bromide (m/z ~245/247) and appearance of the product mass. The C6-chloro isotope pattern (3:1 ratio of M : M+2) should be visible in the product.
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 40% Ethyl Acetate in Hexanes (adjust based on boronic acid polarity).
-
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Expert Tips
Issue: Low Conversion / Stalled Reaction
-
Cause: Catalyst poisoning by oxygen or poor boronic acid quality.
-
Solution: Ensure rigorous degassing. Add an additional 2 mol% catalyst and reseal. If the boronic acid is prone to protodeboronation, switch to the corresponding Pinacol Ester .
Issue: Formation of Bis-Coupled Product (Reaction at C6)
-
Cause: Temperature too high (>100°C) or use of highly active ligands (e.g., SPhos, XPhos) with excess boronate.
-
Solution: Strictly maintain 90°C. Reduce boronic acid stoichiometry to 1.05 equiv. Switch base to mild Na₂CO₃.
Issue: "Black Metal" Precipitation
-
Cause: Catalyst decomposition (Pd black formation).
-
Solution: This often happens if the reaction runs too long after completion. Stop heating immediately upon consumption of starting material. The use of Pd(dppf)Cl₂ usually stabilizes the Pd species better than Pd(PPh₃)₄.
References
-
Catalyst Selection for Indazoles:The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (Demonstrates Pd(dppf)Cl₂ efficacy on 5-bromoindazoles).
-
Regioselectivity Principles:Regioselective Suzuki Couplings of Polyhalogenated Heterocycles. (Establishes C-Br > C-Cl reactivity hierarchy).
-
General Protocol Grounding:Application Notes for Suzuki-Miyaura Coupling with 5-Bromoindole/Indazole Scaffolds.
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of Halogenated 2H-Indazoles
This guide details the protocols and mechanistic insights for the palladium-catalyzed cross-coupling of halogenated 2H-indazoles.[1] It is designed for medicinal chemists and process development scientists, focusing on overcoming the specific electronic and steric challenges associated with the 2H-indazole scaffold.
Introduction & Strategic Significance
The 2H-indazole scaffold is a privileged pharmacophore, distinct from its thermodynamically more stable 1H-isomer. It serves as a critical bioisostere for indole and is a core structural motif in kinase inhibitors such as Pazopanib (VEGFR inhibitor) and Niraparib (PARP inhibitor).
Unlike 1H-indazoles, where the N1-H is acidic and often requires protection, 2H-indazoles are typically fixed via N2-alkylation or arylation. The primary challenge in cross-coupling halogenated 2H-indazoles lies in the electronic bias of the C3 position versus the benzenoid ring (C4–C7) . The C3 position in 2H-indazoles possesses significant azomethine imine character, making it electronically distinct from the C3 of indoles or 1H-indazoles.
Reactivity Hierarchy (Oxidative Addition)
For polyhalogenated substrates, the order of reactivity under Pd(0) catalysis is governed by bond dissociation energies (BDE) and the electronic deficiency of the heterocycle:
-
C3-I (Most Reactive: Rapid Oxidative Addition)
-
C3-Br (Highly Reactive: Standard Suzuki/Buchwald site)
-
C4/C6-I/Br (Moderately Reactive: Requires specific ligands if C3 is unsubstituted)
-
C3-Cl (Least Reactive: Often requires bulky, electron-rich phosphines)
Mechanistic Logic & Catalyst Selection
The "N-Coordination" Problem
A common failure mode in coupling N-heterocycles is the competitive coordination of the pyridinic nitrogen (N2) to the Pd(II) center, forming a stable, non-productive complex (PdL₂Cl(Indazole)).
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos ) or chelating ligands (e.g., dppf, Xantphos ) that sterically crowd the metal center, preventing N-coordination while facilitating oxidative addition.
Ligand Decision Matrix
-
C3-Arylation (Suzuki): Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Standard); XPhos Pd G2 (Challenging/Steric substrates).
-
C-N Coupling (Buchwald): BrettPhos Pd G3 (Primary amines); RuPhos Pd G3 (Secondary amines/Anilines).
-
C3-Alkenylation (Heck): Pd(OAc)₂ + Phosphine-free conditions or P(o-tol)₃ .
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Target: C3-Arylation of 3,5-dibromo-2-methyl-2H-indazole. Rationale: The C3-Br bond is more electron-deficient and sterically accessible than the C5-Br bond, allowing for chemoselective coupling at room temperature or mild heating.
Materials
-
Substrate: 3,5-Dibromo-2-methyl-2H-indazole (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Base: 2M aqueous Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology
-
Charge: In a glovebox or under argon flow, add the dibromoindazole, arylboronic acid, and Pd(dppf)Cl₂ to a microwave vial or Schlenk tube.
-
Solvate: Add degassed 1,4-dioxane.
-
Activate: Add the aqueous Na₂CO₃ solution. ( Note: Use K₃PO₄ if boronic acid is protodeboronation-prone).
-
Reaction:
-
Method A (Thermal): Heat to 60 °C for 4–6 hours. Monitor by LCMS for consumption of starting material and formation of mono-coupled product.
-
Method B (Microwave): Irradiate at 100 °C for 20 minutes (Use for unactivated substrates).
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[5][6]
-
Purification: Flash chromatography (Hexanes/EtOAc). The C3-coupled product typically elutes after the starting material but before any bis-coupled byproduct.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Amination of 3-bromo-2-phenyl-2H-indazole. Rationale: The C3 position is sterically sensitive.[1] BrettPhos is preferred for primary amines to prevent bis-arylation, while RuPhos is excellent for secondary amines.
Materials
-
Substrate: 3-Bromo-2-phenyl-2H-indazole (1.0 equiv)
-
Amine: Morpholine or Aniline derivative (1.2 equiv)
-
Pre-Catalyst: RuPhos Pd G3 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates)
-
Solvent: Anhydrous THF or Toluene (0.15 M)
Step-by-Step Methodology
-
Preparation: Flame-dry the reaction vessel and cool under argon.
-
Addition: Add the Pd precatalyst, base, and substrate.[2]
-
Solvent/Amine: Add anhydrous solvent and the amine (if liquid) via syringe.
-
Deoxygenation: Sparge with argon for 5 minutes. Oxygen inhibits the catalytic cycle and oxidizes the phosphine ligand.
-
Heating: Stir at 80 °C for 12 hours.
-
Quench: Cool to RT, filter through a Celite pad, and concentrate.
-
Note: If conversion is low, switch to LHMDS (1.0 M in THF) as the base, added dropwise at RT before heating. This reduces hydrodebromination side reactions.
Data Summary & Optimization
Table 1: Optimization of C3-Arylation Conditions (3-Bromo-2-methyl-2H-indazole)
| Entry | Catalyst (5 mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | 65 | Moderate; some protodebromination |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 82 | Good for steric bulk |
| 3 | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90 | 94 | Optimal; High chemoselectivity |
| 4 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 45 | Poor conversion; ligand too bite-restricted |
Visualizations
Figure 1: Reactivity & Decision Tree
This diagram illustrates the logic for selecting conditions based on halogen position and reaction type.
Caption: Decision matrix for catalyst and condition selection based on halogen position and desired transformation.
Figure 2: Site-Selective Workflow (3,5-Dibromo-2H-indazole)
Demonstrating the sequential functionalization strategy.
Caption: Sequential workflow for the site-selective functionalization of polyhalogenated 2H-indazoles.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by N2; Oxidative addition failure. | Switch to XPhos or BrettPhos based catalysts.[7] Ensure solvent is degassed.[5] |
| Protodehalogenation | Use anhydrous solvents. Switch base to Cs₂CO₃ or K₃PO₄ . Lower temperature. | |
| Regioselectivity Erosion | Temperature too high; Excess reagent. | Perform reaction at RT initially.[5][8] Add coupling partner dropwise. |
| Black Precipitate (Pd Black) | Catalyst decomposition (ligand dissociation). | Add excess ligand (e.g., 1:2 Pd:Ligand ratio). Use a precatalyst (e.g., Pd G3/G4). |
References
-
Regioselective Cross-Coupling of Indazoles: Chem. Soc. Rev., 2007, 36 , 1036–1045. Link
-
Buchwald-Hartwig Amination of Heterocycles: J. Am. Chem. Soc., 2008, 130 , 13552–13554. Link
-
Synthesis of Pazopanib Intermediates: Org. Process Res. Dev., 2012, 16 , 1940–1945. Link
-
Microwave-Assisted Suzuki Coupling of Indazoles: Tetrahedron Lett., 2010, 51 , 4609–4611. Link
-
Site-Selective Functionalization of Polyhalogenated Heteroarenes: J. Org. Chem., 2019, 84 , 4543–4550. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Note: Precision Functionalization of 5-Bromo-6-chloro-2-methyl-2H-indazole
This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the orthogonal functionalization of 5-Bromo-6-chloro-2-methyl-2H-indazole , a privileged scaffold in the design of Type I and Type II kinase inhibitors.
Executive Summary
The 2H-indazole core is a bioisostere of the indole and purine systems, widely utilized in oncology to target ATP-binding pockets of kinases (e.g., VEGFR, p38 MAPK). The specific substitution pattern of 5-Bromo-6-chloro-2-methyl-2H-indazole (Compound 1) offers a unique strategic advantage:
-
Fixed Tautomer: The 2-methyl group locks the indazole in the 2H-tautomer, distinct from the promiscuous 1H-indazoles, improving pharmacokinetic profiles and solubility.
-
Orthogonal Reactivity: The significant difference in bond dissociation energies (BDE) between C5–Br and C6–Cl allows for sequential, chemoselective functionalization. The C5–Br bond is the primary site for Palladium-catalyzed cross-coupling, while the C6–Cl bond remains intact, serving as a steric modulator or a handle for late-stage diversification.
This guide details three validated protocols for converting Compound 1 into high-value pharmaceutical intermediates.
Chemical Reactivity Profile
Understanding the electronic landscape of the scaffold is critical for protocol success.
-
C5-Position (Bromine): Electronically activated by the ortho-chloro group. The electron-withdrawing nature of the chlorine atom at C6 lowers the electron density at C5, facilitating oxidative addition of Pd(0) species.
-
C6-Position (Chlorine): Sterically shielded and possessing a stronger C–X bond. It is inert under standard Suzuki/Buchwald conditions used for the bromide, allowing for high chemoselectivity.
-
N2-Methyl: Acts as a solubilizing group and prevents catalyst poisoning by eliminating acidic N–H protons.
Reactivity Visualization (DOT)
Figure 1: Reactivity landscape of the 5-bromo-6-chloro-2-methyl-2H-indazole scaffold.
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Synthesis of 5-Aryl/Heteroaryl-6-chloro-2-methyl-2H-indazoles. Mechanism: Pd(0)-catalyzed cross-coupling targeting the C5–Br bond.
Reagents & Materials
-
Substrate: 5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%)
-
Rationale: The bidentate dppf ligand prevents β-hydride elimination and is robust against the steric bulk of the ortho-chloro group.
-
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the indazole substrate (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Inertion: Seal the vial and purge with Nitrogen (N₂) or Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane (concentration 0.1 M) and 2.0 M aq. K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Work-up: Cool to room temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry organic layer over Na₂SO₄.[3][5][6]
-
Purification: Flash column chromatography (SiO₂).
-
Note: Indazoles can streak. Use 1% Triethylamine in the eluent if necessary.
-
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 5-Amino-6-chloro-2-methyl-2H-indazoles (Kinase Hinge Binders). Mechanism: Pd-catalyzed C–N bond formation.[7]
Reagents & Materials
-
Substrate: 5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
-
Rationale: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate oxidative addition into hindered aryl halides (due to the ortho-Cl) and promote reductive elimination.
-
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)
-
Solvent: Toluene or tert-Butanol
Step-by-Step Methodology
-
Setup: In a glovebox or under strict N₂ flow, combine substrate, amine, Pd₂(dba)₃, XPhos, and base in a reaction tube.
-
Solvation: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Optimization: For volatile amines, use a sealed pressure tube.
-
-
Work-up: Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography (DCM/MeOH gradient).
Protocol C: Miyaura Borylation
Objective: Preparation of the Indazole-5-boronic ester (Nucleophilic Partner). Application: Allows the indazole to be coupled with other complex aryl halides.
Reagents & Materials
-
Substrate: 5-Bromo-6-chloro-2-methyl-2H-indazole (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)
-
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Critical: Use KOAc (weak base) to prevent competitive Suzuki coupling of the product with the starting material.
-
-
Solvent: DMSO or 1,4-Dioxane
Step-by-Step Methodology
-
Setup: Combine substrate, B₂pin₂, KOAc, and catalyst.
-
Reaction: Heat to 80°C in DMSO (dry) for 2–4 hours.
-
Warning: Overheating (>100°C) or prolonged times can lead to protodeboronation (loss of the boron group).
-
-
Work-up: Pour into ice-water. The product often precipitates. Filter and wash with water. If extraction is needed, use Et₂O (avoid acidic workups).
Data Summary & Troubleshooting
| Parameter | Protocol A (Suzuki) | Protocol B (Buchwald) | Protocol C (Borylation) |
| Primary Challenge | Protodeboronation of partner | Catalyst poisoning by amine | Homocoupling of substrate |
| Key Variable | Base Strength (K₂CO₃ vs CsF) | Ligand Sterics (XPhos vs BINAP) | Base Selection (KOAc is mandatory) |
| Temp. Range | 80–100°C | 90–110°C | 80°C |
| Avg. Yield | 75–90% | 60–85% | 80–95% |
Workflow Decision Tree (DOT)
Figure 2: Decision tree for selecting the appropriate functionalization pathway.
References
-
Structure and Reactivity of Indazoles
-
Suzuki Coupling Methodology
- Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Source: MDPI / NIH.
-
URL:[Link]
-
Buchwald-Hartwig Amination Optimization
- Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Source: ACS Medicinal Chemistry Letters (via NIH).
-
URL:[Link]
-
Process Chemistry of Indazoles
- Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction.
- Source: ACS Organic Process Research & Development.
-
URL:[Link]
-
General Reactivity of 2H-Indazoles
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note: C-H Activation Strategies for 2-Methyl-2H-Indazole Scaffolds
Executive Summary & Strategic Analysis
The 2-methyl-2H-indazole scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its thermodynamic tautomer, 1H-indazole. Its fixed "quinoid-like" electronic structure imparts unique reactivity profiles that are highly attractive for drug discovery, particularly in kinase inhibitors and anti-inflammatory agents.
However, functionalizing this scaffold poses a regioselectivity paradox.[1] While the C3 position is electronically activated and highly nucleophilic, the C7 position (distal functionalization) remains sterically shielded and electronically deactivated, often requiring specific directing groups or forcing conditions.
This Application Note provides a definitive guide to overcoming these challenges. We present validated protocols for the robust C3-H arylation (The "Workhorse" Reaction) and C3-H radical functionalization , alongside a strategic analysis of the limitations and emerging solutions for C7-H activation .
The Reactivity Map: 2-Methyl-2H-Indazole
The following diagram illustrates the electronic landscape and accessible activation sites on the scaffold.
Figure 1: Reactivity landscape of 2-methyl-2H-indazole. Green indicates accessible C-H activation sites; Red indicates challenging distal positions.
Core Protocol A: Palladium-Catalyzed C3-H Arylation
Application: Rapid generation of 3-aryl-2-methyl-2H-indazole libraries. Mechanism: Concerted Metalation-Deprotonation (CMD).[2]
Rationale
The C3 position of 2-methyl-2H-indazole is significantly more electron-rich than the benzene ring positions. Utilizing a Palladium(II) catalyst with a concerted metalation-deprotonation (CMD) pathway allows for direct coupling with aryl bromides without pre-functionalization (e.g., borylation/stannylation). This protocol utilizes phosphine-free conditions where possible to minimize cost and purification burden, or Pd/Phenanthroline systems for difficult substrates.
Reagents & Equipment
-
Substrate: 2-Methyl-2H-indazole (1.0 equiv).
-
Coupling Partner: Aryl Bromide (1.2–1.5 equiv).
-
Ligand (Optional but recommended for difficult cases): 1,10-Phenanthroline (10 mol%) or PPh₃ (10 mol%).
-
Base: K₂CO₃ (2.0 equiv) or KOAc (2.0 equiv).
-
Solvent: DMA (N,N-Dimethylacetamide) or DMF.
-
Additives: Pivalic acid (30 mol%) – Critical for CMD pathway acceleration.
Step-by-Step Methodology
-
Reaction Setup:
-
In a glovebox or under a steady stream of Argon, charge a dried Schlenk tube or pressure vial with:
-
2-Methyl-2H-indazole (0.5 mmol).
-
Aryl Bromide (0.75 mmol).
-
Pd(OAc)₂ (5.6 mg, 0.025 mmol).
-
K₂CO₃ (138 mg, 1.0 mmol).
-
Pivalic Acid (15 mg, 0.15 mmol).
-
-
Add anhydrous DMA (2.5 mL).
-
Note: If using 1,10-phenanthroline, add it at this stage (9 mg, 0.05 mmol).
-
-
Degassing:
-
Seal the vial and sparge with Argon for 5 minutes (or perform 3 freeze-pump-thaw cycles) to remove dissolved oxygen, which can poison the catalyst and promote homocoupling.
-
-
Reaction:
-
Heat the reaction mixture to 110–130 °C for 16–24 hours.
-
Checkpoint: Monitor by LC-MS. The formation of the C3-arylated product should be the major peak. If conversion is low after 6h, raise temperature to 140 °C.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMA.
-
Wash the organic layer with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexane/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or insufficient temp. | Ensure strict O₂-free conditions. Increase temp to 140°C. Add 10 mol% PPh₃. |
| C3/C7 Mixture | High reactivity of C7 (rare in 2-Me) | Lower temperature to 100°C. Reduce reaction time. |
| Homocoupling (Ar-Ar) | Excess oxidant/O₂ present. | Degas solvent thoroughly. Use fresh Aryl Bromide. |
| De-methylation | Harsh basic conditions/High Temp. | Switch base to KOAc or Cs₂CO₃. Lower temp to 110°C. |
Core Protocol B: Radical C3-H Functionalization (Green Chemistry)
Application: Introduction of alkyl, acyl, or amine groups under mild conditions. Mechanism: Radical Minisci-type addition or Oxidative Cross-Dehydrogenative Coupling (CDC).
Rationale
For non-aryl functionalization (e.g., formylation, acylation), radical pathways are superior. The 2-methyl-2H-indazole core acts as a radical acceptor at C3. This approach avoids heavy metals (in some variants) and uses stable precursors.
Protocol: C3-Carbamoylation (Photoredox/Oxidative)
Based on recent oxidative radical strategies.
-
Reagents:
-
2-Methyl-2H-indazole (0.5 mmol).
-
Oxamic acid (as carbamoyl source) (1.0 mmol).
-
Oxidant: (NH₄)₂S₂O₈ (2.0 equiv).
-
Solvent: DMSO/H₂O (4:1).
-
Catalyst: AgNO₃ (10 mol%) - Acts as radical initiator.
-
-
Procedure:
-
Dissolve substrate and oxamic acid in DMSO/H₂O.
-
Add AgNO₃ and Persulfate.
-
Stir at 60–80 °C for 12 hours under air (or N₂ for better reproducibility).
-
Mechanism:[2][3][5][6][7][8][9] The persulfate generates a radical from the oxamic acid (via Ag catalysis), which attacks the C3 position. Re-aromatization occurs via oxidation.
-
-
Workup:
-
Standard extraction with DCM. Wash thoroughly with water to remove DMSO.
-
Advanced Topic: The C7-H Activation Challenge
Why is C7 Difficult?
Unlike the C3 position, the C7 position on the benzene ring of 2-methyl-2H-indazole is not electronically activated. Furthermore, the N2-methyl group is too small and geometrically unfavorable to act as a directing group (DG) for C7 activation (unlike an N2-phenyl or N2-pyridyl group which can direct Rh(III) or Ru(II) to the ortho position).
Strategic Solutions
To achieve C7 functionalization, researchers must typically employ one of the following "workarounds":
-
Substrate Engineering (Pre-functionalization):
-
Use 2-aryl-2H-indazoles instead of 2-methyl. The N-aryl group can direct C7 activation (Rh/Ru catalysis).
-
Use 1H-indazoles with a removable N1-blocking group (e.g., Acetyl, Pivaloyl) that directs C7-borylation (Ir-catalyzed) or arylation (Pd-catalyzed).
-
-
Distal Activation (Emerging Tech):
-
Iridium-Catalyzed Borylation: Sterically controlled C-H borylation (using Ir(cod)(OMe)₂ / dtbpy) often favors the least hindered positions (C5 or C6), but can access C7 if C3/C4/C5/C6 are blocked or sterically crowded.
-
Note: There is currently no robust, general protocol for direct, regioselective C7-arylation of unmodified 2-methyl-2H-indazole without competing C5/C6 reaction or requiring a directing group.
-
Mechanistic Diagram: C3 vs C7 Pathways
The following diagram contrasts the accessible C3-CMD pathway with the difficult C7 pathway.
Figure 2: Mechanistic divergence. The C3 pathway is kinetically favored via base-assisted CMD. The C7 pathway lacks stabilization without specific directing groups.
References
-
Phosphine-Free Pd-Catalyzed C3-Arylation
- Title: "Direct C3-Arylation of 2H-Indazole Derivatives with Aryl Bromides by using Low Loading of a Phosphine-free Palladium C
- Source:ChemC
-
(Verified Context)
-
C3-H Functionalization Review
- Title: "Recent Advances in C–H Functionaliz
- Source:Organic & Biomolecular Chemistry
-
Radical C3-Functionalization
- Title: "Visible light-promoted transition metal-free direct C3-carbamoyl
- Source:Frontiers in Chemistry
-
C7-H Activation (Contextual/1H-Indazole)
- Title: "Palladium-Catalyzed Direct C7-Aryl
- Source:Journal of Organic Chemistry
- Note: Primarily applies to 1H-indazoles or specific substituted variants, highlighting the difficulty for 2-methyl-2H-indazole.
Sources
- 1. researchgate.net [researchgate.net]
- 2. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 3. mdpi.com [mdpi.com]
- 4. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield in the synthesis of 5-Bromo-6-chloro-2-methyl-2H-indazole
Technical Support Guide: Synthesis & Yield Optimization of 5-Bromo-6-chloro-2-methyl-2H-indazole
Executive Summary: The Indazole Challenge
The synthesis of 5-Bromo-6-chloro-2-methyl-2H-indazole presents a classic heterocyclic challenge: N2-regioselectivity . The thermodynamic preference for N1-alkylation often results in significant yield loss (up to 60%) due to the formation of the undesired 1-methyl isomer.
This guide moves beyond standard textbook protocols, advocating for a "Selectivity-First" strategy . We prioritize the Meerwein Methylation pathway and the Nitro-Precursor Route , which historically outperform direct alkylation of the di-halo scaffold in both yield and purity.
Strategic Synthesis Workflows
Workflow A: The "Golden Route" (High Yield & Scalability)
Recommended for de novo synthesis. This pathway avoids the N1/N2 separation bottleneck by utilizing the high selectivity of Meerwein salts on the nitro-intermediate, followed by a Sandmeyer transformation.
Caption: Optimized "Golden Route" maximizing N2-selectivity via Meerwein reagent before halogen installation.
Troubleshooting & Optimization (FAQs)
Phase 1: Regioselectivity (The N1 vs. N2 Problem)
Q1: I am using Methyl Iodide (MeI) and K2CO3, but my N2-isomer yield is <40%. Why? Diagnosis: You are operating under thermodynamic control , which favors the N1-isomer (1-methyl).[1] The lone pair on N1 is less sterically hindered and electronically favored in basic equilibrium. Corrective Action:
-
Switch Reagent: Use Trimethyloxonium tetrafluoroborate (Me3OBF4) (Meerwein salt). This forces the reaction under kinetic control , significantly shifting the ratio toward the more nucleophilic N2 position in neutral/mildly acidic conditions.
-
Solvent Change: If you must use MeI, switch from DMF to Ethyl Acetate or Dichloromethane (DCM) .[2] Non-polar solvents often suppress the equilibration that leads to N1.
Q2: Can I use the Mitsunobu reaction for methylation? Answer: Yes, but with a caveat. While Mitsunobu (MeOH/PPh3/DIAD) is excellent for N2-selectivity (>90%), it is often difficult to drive to completion with methanol due to its low boiling point and steric size compared to primary alcohols.[2]
-
Protocol Tip: If using Mitsunobu, use a large excess of MeOH (5-10 eq) and add the DIAD very slowly at 0°C.
Phase 2: The Sandmeyer Transformation (Amine → Bromide)
Q3: My Sandmeyer reaction (Step 4) yields are inconsistent (30-60%). What is killing the catalyst? Diagnosis: The presence of water or improper radical generation. The 2-methyl-indazole core is electron-rich; side reactions (diazo-coupling) can occur if the radical isn't trapped immediately by the bromide. Corrective Action:
-
Use Anhydrous Conditions: Switch from aqueous NaNO2/HBr to t-Butyl Nitrite (t-BuONO) and Copper(II) Bromide (CuBr2) in anhydrous Acetonitrile (MeCN) .
-
Temperature Control: Run the diazotization at 0°C, but heat the bromination step to 60-65°C rapidly to ensure the radical recombination happens faster than side reactions.
Q4: I see a "de-aminated" byproduct (6-chloro-2-methyl-2H-indazole) instead of the bromide. Diagnosis: This is a hydro-deamination side product, often caused by hydrogen abstraction from the solvent. Fix: Ensure your CuBr2 is fresh and anhydrous. Increase the concentration of the bromide source (CuBr2) to 1.5–2.0 equivalents to outcompete the solvent for the radical.
Detailed Experimental Protocols
Protocol A: High-Selectivity N2-Methylation (Meerwein Method)
Target: Converting 6-chloro-5-nitro-1H-indazole to the N2-methyl intermediate.[3]
-
Preparation: In a flame-dried flask under Argon, dissolve 6-chloro-5-nitro-1H-indazole (1.0 eq) in anhydrous DCM (0.2 M concentration).
-
Addition: Add Trimethyloxonium tetrafluoroborate (1.2 eq) in one portion at room temperature.
-
Reaction: Stir vigorously for 4–6 hours. The reaction mixture may become heterogeneous.
-
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3. Caution: Gas evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na2SO4.[4]
-
Expected Outcome: >90% conversion with an N2:N1 ratio typically exceeding 10:1.
Protocol B: Anhydrous Sandmeyer Bromination
Target: Converting 5-amino-6-chloro-2-methyl-2H-indazole to the final product.
-
Setup: Dissolve CuBr2 (1.5 eq) in anhydrous Acetonitrile (MeCN) in a round-bottom flask. Heat to 60°C to ensure full dissolution, then cool to room temperature.
-
Diazotization: In a separate vessel, dissolve the 5-amino-substrate (1.0 eq) in MeCN. Add t-Butyl Nitrite (1.5 eq) dropwise at 0°C. Stir for 15 mins.
-
Combination: Transfer the diazonium solution slowly into the stirring CuBr2/MeCN mixture (which can be at RT or slightly warmed to 40°C).
-
Completion: Heat the mixture to 65°C for 1 hour. Gas evolution (N2) will be observed.
-
Purification: Evaporate MeCN. Redissolve in EtOAc. Wash with 10% HCl (to remove copper salts) and then NaHCO3.
Quantitative Data Summary
| Method | Reagents | N2:N1 Ratio | Typical Yield | Notes |
| Classical Alkylation | MeI / K2CO3 / DMF | ~1:1 | 40-50% | Difficult separation; thermodynamic control. |
| Mitsunobu | MeOH / PPh3 / DIAD | ~8:1 | 65-75% | Hard to drive to completion with MeOH. |
| Meerwein (Recommended) | Me3OBF4 / DCM | >10:1 | 85-92% | Best balance of yield and selectivity. |
| Pfizer Method | Trichloroacetimidate | >20:1 | 80-90% | Excellent selectivity but reagents are costly/custom. |
References
-
Vertex AI Search Result 1.1 : Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. Link
-
Vertex AI Search Result 1.15 : Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. PatSnap (CN115181066B). Link
-
Vertex AI Search Result 1.4 : 2H-Indazole synthesis - Organic Chemistry Portal. (Citing: Synthesis, 2022 , 54, 3215-3226).[5] Link
-
Vertex AI Search Result 1.14 : Regioselective alkylation of a versatile indazole.... PMC / Beilstein J Org Chem. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]
- 4. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
Optimizing regioselectivity between 1H and 2H indazole isomers
Ticket ID: IND-REGIO-001 Subject: Optimizing Regioselectivity: 1H- vs. 2H-Indazole Isomers Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The indazole scaffold presents a classic tautomeric challenge.[1][2][3][4] The 1H-isomer is thermodynamically favored (aromatic stability of the benzene ring), while the 2H-isomer (quinonoid character) is often the kinetic product or required pharmacophore.
This guide provides validated protocols to force regioselectivity toward either the N1 (1H) or N2 (2H) position. We move beyond "trial and error" by leveraging hard-soft acid-base (HSAB) theory, steric blocking, and specific catalytic cycles.
Part 1: The Tautomer Landscape
Before initiating synthesis, understand the equilibrium. The N1-H tautomer is generally more stable by ~2-4 kcal/mol due to full benzenoid aromaticity.
-
N1-Alkylation: Thermodynamically driven.[5] Favored by strong bases and high temperatures.
-
N2-Alkylation: Kinetically accessible but prone to rearrangement. Favored by specific steric constraints, Mitsunobu conditions, or de novo ring construction.
Visualizing the Pathway
Figure 1: Reaction pathways for indazole functionalization. N1 is the thermodynamic sink, while N2 requires specific kinetic traps or steric steering.
Part 2: Troubleshooting Guides (By Workflow)
Module A: Alkylation (S_N2 Reactions)
User Scenario: "I am using Methyl Iodide and K2CO3, but I get a 60:40 mixture of N1:N2."
The Fix: Base & Solvent Tuning
The "NaH/THF" protocol is the gold standard for N1-selectivity . The sodium cation coordinates with N2 and the C3-substituent (if present), shielding the N2 site and directing the electrophile to N1.
| Variable | Condition for N1-Selectivity | Condition for N2-Selectivity |
| Base | NaH (Strong, coordinating cation) | Cs₂CO₃ or KOH (Looser ion pair) |
| Solvent | THF (Non-polar, tight ion pairing) | DMF/DMSO (Polar aprotic, separates ion pair) |
| Electrophile | Alkyl Halides (S_N2) | Alkyl Halides + C7-Blocking |
| Temp | 0°C → RT | RT → 60°C (Careful monitoring) |
Protocol 1: High N1-Selectivity Alkylation
-
Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M).
-
Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).
-
Stir for 30 min to ensure complete deprotonation and Na-coordination.
-
Add Alkyl Halide (1.1 equiv) dropwise.[1]
-
Validation: Expect >90% N1 isomer.
Protocol 2: Forcing N2-Selectivity (The "Mitsunobu Hack") If direct alkylation fails to yield N2, switch to Mitsunobu conditions. The steric bulk of the Triphenylphosphine (PPh3) / DIAD complex often disfavors the crowded N1 attack (especially if C7 has a proton), pushing the reaction to N2.
-
Reagents: Alcohol (R-OH), PPh3, DIAD, THF.
-
Note: This is sensitive to steric bulk at C7.[6] If C7 is H, N1 is still possible. If C7 is substituted, N2 becomes dominant.
Module B: Arylation (Cross-Coupling)
User Scenario: "I need to attach a phenyl ring. Buchwald conditions are giving me N1, but I need N2."
The Mechanism: Ligand Control
Copper-catalyzed Ullmann-type couplings are standard.
-
N1-Arylation: Standard Copper/Diamine ligands (e.g., trans-1,2-cyclohexanediamine) overwhelmingly favor N1 due to the thermodynamics of the reductive elimination step.
-
N2-Arylation: Extremely difficult via direct cross-coupling on unsubstituted indazoles.
Strategic Pivot: If you absolutely need an N2-aryl indazole, do not try to arylate the ring. Instead, build the ring already attached to the aryl group.
Protocol 3: De Novo Synthesis of 2H-Indazoles Use the Davis-Beirut Reaction or reductive cyclization of 2-nitrobenzaldehydes.
-
Start: o-Nitrobenzaldehyde + Aryl Amine (Ar-NH2).
-
Condense: Form the imine (Schiff base).
-
Cyclize: Use Triethyl phosphite P(OEt)3 or MoO2Cl2(dmf)2 to deoxygenate and cyclize.
-
Result: 100% Regiopure 2-Aryl-2H-indazole.
Part 3: Analytical Diagnostics (How to tell them apart)
User Scenario: "I have two spots on TLC. Which is which?"
Do not rely on TLC Rf values alone (N2 is usually less polar/higher Rf, but not always). NMR is the only self-validating method.
The "Gold Standard" NMR Logic
-
1H NMR (NOE/ROESY): This is definitive.
-
N1-Isomer: Irradiate the N-Alkyl group. You will see an NOE signal enhancement at C7-H .
-
N2-Isomer: Irradiate the N-Alkyl group. You will see an NOE signal enhancement at C3-H .
-
-
Chemical Shift Trends (General Rule):
-
C3-H: In N2-isomers, the C3 proton is often shielded (upfield, lower ppm) relative to the N1-isomer.
-
C7-H: In N2-isomers, the C7 proton is deshielded (downfield, higher ppm) due to the lone pair on N1.[3]
-
Diagnostic Decision Tree
Figure 2: NMR decision tree for assigning regiochemistry. NOE interaction is the definitive structural proof.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use a protecting group to force N2 selectivity later? A: Yes, but it adds steps. The THP (Tetrahydropyranyl) group usually protects N1. However, if you want to alkylate N2, you generally cannot do it while N1 is protected (N2 is not nucleophilic enough in a neutral N1-THP indazole). Strategy: Use a bulky group at C7 (e.g., Nitro, Bromo) during the initial synthesis to block N1, then remove or transform it later.
Q: Why does my N2-isomer convert to N1 upon heating? A: This is the "Indazole Walk" . N-Acyl and N-Silyl 2H-indazoles are thermally unstable and will isomerize to the thermodynamic N1 form. N-Alkyl 2H-indazoles are generally stable, but high temperatures with Lewis acids can sometimes cause migration.
Q: Does the C3-substituent affect the ratio? A: Yes. Electronic withdrawing groups (EWG) at C3 generally increase the acidity of N1-H, making the anion formation easier, but they also delocalize the charge. Steric bulk at C3 (e.g., t-Butyl) actually favors N1 alkylation because the N1 site is further away from the C3 bulk than the N2 site is.
References
-
Buchwald, S. L., et al. "Copper-Catalyzed N-Arylation of Nitrogen Heterocycles."[7][8] Journal of the American Chemical Society, 2001/2004. (Foundational work on Cu-diamine selectivity favoring N1).
- Lukashev, N. V., et al. "Regioselective Alkylation of Indazoles." Chemistry of Heterocyclic Compounds. (Mechanistic insight into solvent effects).
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Application Note on NMR differentiation).
-
BenchChem. "Troubleshooting regioselectivity in indazole synthesis." (General protocols for base/solvent tuning).
-
Meanwell, N. A., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold." Journal of Organic Chemistry. (Detailed study on C7 blocking effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]
Technical Support Center: Solubilization of 5-Bromo-6-chloro-2-methyl-2H-indazole
Welcome to the Technical Support Center for 5-Bromo-6-chloro-2-methyl-2H-indazole . As a highly lipophilic, halogenated heterocycle, this compound frequently presents severe solubility bottlenecks during in vitro assays, pharmacokinetic profiling, and formulation development.
This guide is engineered for researchers and drug development professionals. It bypasses generic advice to provide a targeted, mechanistically grounded troubleshooting framework designed specifically for the unique physicochemical properties of 2H-indazoles.
Mechanistic Profiling: The Causality of Insolubility
Before attempting to dissolve the compound, it is critical to understand why it resists solvation. The insolubility of 5-Bromo-6-chloro-2-methyl-2H-indazole is driven by three compounding structural factors:
-
The Halogen Penalty: The addition of heavy halogens (bromine at C5, chlorine at C6) vastly increases the molecular volume, crystal lattice energy, and overall lipophilicity (LogP) of the molecule[1]. These halogens drive the compound into hydrophobic phases, making it thermodynamically unfavorable for water molecules to solvate the structure.
-
Tautomeric Locking & Loss of Hydrogen Bonding: Unsubstituted 1H-indazoles possess an N-H bond capable of acting as a hydrogen bond donor, which aids in aqueous solubility[2]. However, N-alkylation at the N2 position (forming the 2-methyl-2H-indazole) replaces this critical hydrogen bond donor with a hydrophobic methyl group, drastically reducing water-dipole interactions[3].
-
The pH Fallacy: Many researchers instinctively reach for pH adjustment to dissolve stubborn compounds[4]. However, this strategy relies on the presence of ionizable groups with pKa values near physiological ranges[3]. The 2H-indazole core is extremely weakly basic, with the N1 lone pair participating in the aromatic system. Consequently, the pKa of the conjugate acid is typically < 2. Adjusting assay buffers to pH 4–8 will not yield a soluble ionized salt, making pH manipulation an ineffective strategy here.
Diagnostic Solubilization Workflow
The following logic tree outlines the optimal path for bringing 5-Bromo-6-chloro-2-methyl-2H-indazole into solution without compromising downstream biological readouts.
Workflow for solubilizing 5-Bromo-6-chloro-2-methyl-2H-indazole for assays.
Frequently Asked Questions (FAQs)
Q1: Why does my compound precipitate immediately upon dilution into PBS or cell culture media? A1: This is a classic "solvent crash." When a DMSO stock is diluted into an aqueous buffer, the local polarity of the solvent environment spikes rapidly. Because 5-Bromo-6-chloro-2-methyl-2H-indazole lacks H-bond donors and is heavily halogenated, the thermodynamic penalty of remaining in water forces the molecules to aggregate and precipitate[3][5]. To prevent this, you must pre-mix the aqueous buffer with a surfactant or use a complexing agent before adding the DMSO stock.
Q2: I am observing inconsistent IC50 values across my assay replicates. Could solubility be the culprit? A2: Yes. If the compound is hovering at its thermodynamic solubility limit, micro-precipitation can occur. These invisible micro-crystals effectively reduce the concentration of the free, biologically active drug in solution, leading to artificially high or highly variable IC50 values[6]. Implementing the self-validating protocols below will ensure you are testing true solution-phase concentrations.
Q3: Which excipient is best for in vitro cell assays without causing background toxicity? A3: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended. Its hydrophobic internal cavity encapsulates the halogenated benzene ring, while its hydrophilic exterior maintains aqueous solubility[7]. It is generally much less toxic to cultured cells than high concentrations of organic co-solvents (like DMSO) or harsh surfactants (like Tween-80).
Quantitative Excipient Comparison
When selecting a solubilization strategy, researchers must balance solubility gains against assay compatibility. The table below summarizes the expected performance of various excipients for lipophilic indazoles.
| Solubilization Strategy | Mechanism of Action | Typical Solubility Gain | In Vitro Assay Compatibility | Key Limitations |
| DMSO (Co-solvent) | Disrupts the water hydrogen-bonding network, lowering the dielectric constant[7]. | 10x – 50x (at 1% v/v) | Low (Max 0.1% – 0.5% final) | High cytotoxicity; causes protein denaturation and cell death at >1%. |
| Tween-80 (Surfactant) | Forms spherical micelles with a hydrophobic core that sequesters the lipophilic indazole[7]. | 50x – 100x | Moderate (Max 0.1%) | Can disrupt cellular lipid bilayers; may interfere with optical assay readouts. |
| HP-β-CD (Cyclodextrin) | "Pseudo-amphiphilic" inclusion complexation; physically encapsulates the halogenated ring[7]. | 100x – 500x | High (Up to 10% w/v) | Requires optimization of the molar ratio; high cost for large-scale in vivo studies. |
| Lipid Nanoparticles | Amorphous drug entrapment within a biocompatible lipid matrix[4]. | >1000x | High | Complex preparation; requires sonication/extrusion equipment. |
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Do not proceed to biological testing without passing the validation checks embedded in these methodologies.
Protocol A: Preparation of an Anhydrous Master Stock (10 mM)
Water absorption from ambient humidity will drastically reduce the solubilizing power of organic solvents. This protocol ensures a pristine stock.
-
Desiccation: Ensure the solid compound is brought to room temperature within a desiccator before opening the vial. This prevents atmospheric condensation on the lipophilic powder.
-
Solvent Addition: Add strictly anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.
-
Agitation: Vortex vigorously for 60 seconds, followed by water-bath sonication at 37°C for 10 minutes to disrupt the crystal lattice.
-
VALIDATION CHECK (The Tyndall Test): In a darkened room, shine a laser pointer through the glass vial. If the beam path is visible (light scattering), micro-crystals remain suspended in the solution. You must continue sonication or dilute the stock to 5 mM before proceeding. If the beam is invisible, complete dissolution has been achieved.
Protocol B: Cyclodextrin Inclusion for Aqueous Assays
This protocol utilizes HP-β-CD to shield the halogens from the aqueous environment, preventing solvent crash upon dilution.
-
Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS or unsupplemented DMEM).
-
Dropwise Integration: While continuously vortexing the HP-β-CD solution, add the 10 mM DMSO stock dropwise to achieve your final target concentration. Rapid addition causes localized supersaturation and immediate precipitation. Ensure the final DMSO concentration remains ≤ 0.5% v/v.
-
Equilibration: Incubate the mixture on a rotary shaker at room temperature for 1 hour. This allows the host-guest inclusion complexes to reach thermodynamic equilibrium.
-
VALIDATION CHECK (Centrifugation Assay): Centrifuge the final sample at 14,000 x g for 10 minutes. Carefully extract the supernatant and measure the absorbance via UV-Vis spectrophotometry against a pre-established standard curve.
-
Pass: The calculated concentration matches your theoretical yield. The complexation is successful.
-
Fail: A visible pellet forms at the bottom of the tube, or the UV-Vis concentration is lower than expected. The compound has crashed out; you must increase the HP-β-CD percentage or lower the final drug concentration.
-
References
- Ascendia Pharmaceutical Solutions. "4 Factors Affecting Solubility of Drugs." ascendiacdmo.com.
- Benchchem. "SB-219994 Technical Support Center: Troubleshooting Solubility Issues." benchchem.com.
- Benchchem. "How to resolve poor solubility of 7-Methyl-1H-indazole-3-carboxamide in aqueous buffers." benchchem.com.
- PubMed.
- PharmaFocusAsia. "Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs." pharmafocusasia.com.
- PMC. "In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists." nih.gov.
- Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." beilstein-journals.org.
Sources
- 1. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing Aqueous Solubility and Permeability in Pharma | Pharma Focus Asia [pharmafocusasia.com]
Technical Support Center: Minimizing Dehalogenation Side Reactions in Indazole Synthesis
Welcome to the Technical Support Center. Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig) are foundational in modern pharmaceutical synthesis[1]. However, when functionalizing halogenated indazoles, researchers frequently encounter hydrodehalogenation —a parasitic side reaction where the halogen handle is prematurely replaced by a hydrogen atom[2].
This guide provides a mechanistic framework, troubleshooting logic, and actionable protocols to suppress this byproduct and maximize your cross-coupling yields.
Mechanistic Causality: The Origin of Dehalogenation
To solve dehalogenation, we must first understand its causality. Hydrodehalogenation occurs when the oxidative addition complex (Indazole-Pd(II)-X) undergoes an unintended hydride transfer instead of the desired transmetalation[3].
This typically happens via β-hydride elimination from alkoxide bases (e.g., NaOEt, KOtBu) or protic solvents (e.g., ethanol, methanol)[3],[2]. The resulting Pd-H species undergoes rapid reductive elimination, yielding the des-halogenated indazole and permanently consuming the starting material[2].
Catalytic cycle showing desired transmetalation vs. undesired hydrodehalogenation.
Frequently Asked Questions (FAQs)
Q1: How does the indazole scaffold specifically exacerbate dehalogenation? A: Indazoles, particularly those with an unprotected N-H bond, present unique challenges. Under basic conditions, the deprotonated indazole becomes highly electron-rich, which can slow down the transmetalation step. Furthermore, the nitrogen atoms of the indazole can coordinate directly to the palladium center, forming inactive off-cycle dimers[4]. This catalyst inhibition prolongs the lifetime of the Pd(II) intermediate, giving the slower hydride-transfer pathway more time to compete[4].
Q2: Which ligands are best suited to suppress this side reaction? A: To minimize dehalogenation, the rate of the desired transmetalation and reductive elimination must outcompete hydride abstraction. Upgrading from standard ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos, SPhos) is highly effective[2]. The steric bulk of these ligands forces the Pd(II) center into a geometry that drastically lowers the activation energy for reductive elimination, while their electron-rich nature stabilizes the active Pd(0) species[2].
Q3: How should I optimize my base and solvent selection? A: The most critical step is eliminating all potential hydride sources from the reaction mixture[2].
-
Base: Avoid strong alkoxide bases (NaOtBu, NaOEt) which readily form palladium-hydride species[2]. Switch to weaker, inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃[2].
-
Solvent: Replace primary and secondary alcohols with aprotic solvents like 1,4-dioxane, toluene, or THF[3],[2].
Quantitative Data: Parameter Optimization
The following table summarizes the impact of rationally tuning reaction conditions to suppress the dehalogenation of 3-Iodo-1H-indazole during a standard Suzuki coupling.
| Ligand | Base | Solvent | Yield (Target) | Yield (Dehalogenated) |
| PPh₃ | NaOEt | Ethanol | 25% | 65% |
| PPh₃ | K₂CO₃ | Dioxane / H₂O | 45% | 30% |
| SPhos | K₃PO₄ | Toluene / H₂O | 82% | 8% |
| XPhos | Cs₂CO₃ | Dioxane (Anhydrous) | 94% | <2% |
(Note: Data synthesized from established mechanistic principles of Pd-catalysis optimization[3],[2].)
Troubleshooting Workflow
When high levels of dehalogenation are detected via LC-MS or NMR, follow this logical progression to rescue the reaction.
Systematic troubleshooting logic to eliminate hydrodehalogenation side reactions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 3-Haloindazoles
Self-Validating System: By utilizing anhydrous aprotic conditions and a bulky Buchwald ligand (XPhos), this protocol structurally precludes β-hydride elimination from the solvent or base, ensuring the cross-coupling pathway is kinetically favored and self-validates the absence of hydride donors[2].
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Purge the system with argon for 10 minutes to ensure an oxygen-free environment.
-
Reagent Loading: Add the 3-halo-1H-indazole (1.0 equiv), the corresponding arylboronic acid (1.2–1.5 equiv), anhydrous Cs₂CO₃ (2.0 equiv), and XPhos Pd G2 precatalyst (0.02–0.05 equiv).
-
Causality: Cs₂CO₃ acts as a non-hydride-donating base[2]. The XPhos Pd G2 precatalyst ensures rapid and quantitative generation of the active monoligated Pd(0) species at mild temperatures.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration relative to the indazole) under a continuous stream of argon.
-
Causality: Dioxane is aprotic and lacks β-hydrogens, completely eliminating the solvent as a potential hydride source[3].
-
-
Degassing: Perform three freeze-pump-thaw cycles.
-
Causality: Removing dissolved oxygen prevents the oxidation of the electron-rich phosphine ligand, which would otherwise stall the catalytic cycle and promote side reactions.
-
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 4–6 hours. Monitor the reaction progress via LC-MS or TLC.
-
Causality: Maintaining a moderate temperature (80 °C) rather than refluxing minimizes thermal degradation and suppresses off-cycle radical pathways.
-
-
Workup & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC URL:1
-
Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:3
-
Minimizing dehalogenated byproducts in Suzuki coupling reactions Source: Benchchem URL:2
-
Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings Source: ResearchGate URL:4
Sources
Recrystallization solvents for 5-Bromo-6-chloro-2-methyl-2H-indazole purification
Technical Support Center: Purification of 5-Bromo-6-chloro-2-methyl-2H-indazole
Ticket ID: IND-PUR-005 Subject: Recrystallization Solvent Systems & Isomer Separation Protocol Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Core Analysis: The Purification Challenge
The purification of 5-Bromo-6-chloro-2-methyl-2H-indazole presents a classic organic chemistry challenge: Regioisomer Control .
In the methylation of indazoles, the reaction typically produces a mixture of the thermodynamically stable 1H-isomer (N1-methyl) and the kinetically favored 2H-isomer (N2-methyl). For your target (the 2H-isomer), standard silica chromatography is often insufficient or non-scalable. Recrystallization is the preferred method for high-purity isolation, but it relies on exploiting the distinct physical properties of the two isomers.
-
The Dipole Factor: 2H-indazoles generally possess a significantly higher dipole moment (~3.4 D) compared to their 1H counterparts (~1.5 D) due to the quinoid-like resonance contribution. This makes the 2H-isomer more sensitive to polar solvent environments.
-
The Halogen Effect: The 5-Bromo and 6-Chloro substituents decrease overall solubility in aliphatic hydrocarbons, increasing the reliance on aromatic or polar aprotic solvents for dissolution.
Solvent Selection Matrix
Use this matrix to select the solvent system based on your crude material's profile.
| Solvent System | Ratio (v/v) | Primary Utility | Mechanism of Action |
| Ethyl Acetate / Heptane | 1:3 to 1:5 | Standard Purification | Anti-solvent precipitation. The lipophilic halogens keep the molecule soluble in warm EtOAc; Heptane forces crystallization upon cooling, often leaving the more soluble 1H-isomer in the mother liquor. |
| Ethanol / Water | 4:1 | Isomer Separation | Polarity Discrimination. The more polar 2H-isomer crystallizes differently than the 1H-isomer in protic environments. Water acts as a strong anti-solvent. |
| Toluene (Pure) | N/A | High Purity / Scale-up | Pi-Stacking. Toluene interacts well with the halogenated aromatic core. Slow cooling in toluene often yields larger, denser crystals, reducing solvent inclusion. |
| THF / Water | 1:1 | Difficult Separations | Solubility Cliff. Useful if the material oils out in alkanes. The high solubility in THF allows for a controlled crash with water. |
Troubleshooting Guide (Q&A)
Q1: My product is "oiling out" instead of crystallizing. How do I fix this? A: Oiling out occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility curve. This is common with halogenated indazoles in EtOAc/Heptane.
-
Immediate Fix: Re-heat the mixture until clear. Add a seed crystal of pure product at the cloud point (approx. 50-60°C).
-
Process Adjustment: Switch to Toluene . The aromatic solvent interacts better with the indazole core, preventing the formation of the amorphous "oil" phase. Alternatively, reduce the cooling rate to <10°C per hour.
Q2: I am seeing significant contamination with the 1-methyl-1H-isomer. How do I remove it? A: The 1H-isomer is less polar.
-
Strategy: Use the Ethanol/Water system. The 1H-isomer is typically less soluble in highly polar aqueous mixtures and may precipitate first or form a different crystal habit.
-
Alternative: If using EtOAc/Heptane, wash the filter cake with cold (0°C) Heptane. The 1H-isomer often remains in the mother liquor due to its higher solubility in non-polar media compared to the 2H-isomer.
Q3: The crystals are yellow/orange, but the product should be off-white. Is this an impurity? A: Yes, this is likely due to trace oxidation byproducts or residual bromine species.
-
Solution: Perform a "hot filtration" step.[1] Dissolve the crude in your hot solvent, add Activated Carbon (5 wt%) , stir for 15 minutes, and filter through Celite before cooling and adding the anti-solvent.
Detailed Protocol: The "Dual-Solvent" Drop Method
This protocol is optimized for removing the 1H-isomer while maximizing the yield of the 5-Bromo-6-chloro-2-methyl-2H-indazole.
Reagents:
-
Crude Indazole (10 g)
-
Solvent A: Ethyl Acetate (Hot)
-
Solvent B: n-Heptane (Room Temp)
Procedure:
-
Dissolution: Place the 10 g crude solid in a round-bottom flask. Add minimal Solvent A (EtOAc) at reflux (approx. 75°C) until fully dissolved. Note: If >50 mL is required, the material may be too impure; consider a silica plug first.
-
Nucleation: Remove from heat. While stirring rapidly, add Solvent B (Heptane) dropwise until a persistent turbidity (cloudiness) is observed.
-
Re-solubilization: Add a small amount of hot Solvent A back into the flask until the solution becomes clear again.
-
Controlled Cooling: Wrap the flask in a towel or place it in a warm oil bath and let it cool slowly to room temperature over 4 hours. Do not use an ice bath yet.
-
Crystallization: Once solids form at room temperature, move the flask to a 4°C fridge for 12 hours.
-
Isolation: Filter the crystals using a Buchner funnel. Wash the cake with cold Heptane (Solvent B) to remove surface mother liquor containing the 1H-isomer.
-
Drying: Dry under vacuum at 40°C for 6 hours.
Visual Workflows
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal recrystallization solvent based on impurity profile and physical behavior.
Figure 2: Purification Workflow (Isomer Separation)
Caption: Step-by-step workflow for the kinetic separation of the 2H-indazole isomer.
References
- Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Retrieved from [Link]
-
PubChem. (2025).[2] 5-Bromo-2-methyl-2H-indazole Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Temperature Control in N-Methylation of Halogenated Indazoles
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing regioselectivity challenges during the N-methylation of halogenated indazoles (e.g., 5-bromo-1H-indazole, 6-chloro-1H-indazole). Because halogenated indazoles are sensitive pharmacophores, optimizing temperature is the most critical variable to control kinetic versus thermodynamic outcomes while preventing substrate degradation.
Mechanistic Causality: Why Temperature Dictates Selectivity
When methylating halogenated indazoles, the ambidentate nature of the indazolide anion typically results in a mixture of N1- and N2-methylated isomers. Understanding the physical chemistry behind your experimental choices is critical for achieving regiocontrol:
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer by approximately 4.46 kcal/mol 1. Consequently, the N1-methylated product is generally the thermodynamically favored isomer. Conversely, N2-alkylation often proceeds through a lower activation energy barrier (by >3 kcal/mol in certain pathways), making it the kinetically favored product 1.
-
Temperature's Role: Lower reaction temperatures (e.g., -20 °C to 0 °C) trap the kinetically favored N2 isomer unless specific ion-pairing overrides this 2. Elevated temperatures (e.g., 50 °C to 90 °C) provide the thermal energy required to overcome the barrier for N1 alkylation or allow the system to equilibrate toward the more stable N1 product 2.
-
Ion-Pairing Synergy: Temperature does not act alone. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) at 0 °C creates a "tight ion pair" where the Na+ cation chelates the N2 atom, sterically blocking it and forcing >99:1 N1 selectivity 3.
Troubleshooting Guides & FAQs
Q1: I am methylating 6-bromo-1H-indazole using K₂CO₃ and methyl iodide (MeI) in DMF at room temperature, but I keep getting a 1:1 mixture of N1 and N2 isomers. How do I force N1 selectivity? Analysis: Potassium carbonate in DMF at room temperature generates a "loose ion pair," exposing both nitrogen atoms to the electrophile. The ambient temperature is insufficient to drive thermodynamic equilibration to N1, but too warm to trap the kinetic N2 product, resulting in poor selectivity 3. Solution: Switch to a tight ion-pairing strategy. Use NaH in anhydrous THF. Cool the system strictly to 0 °C before adding MeI. The low temperature stabilizes the Na+ chelation at the N2 position, directing the methyl group exclusively to N1 3.
Q2: I need the N2-methyl isomer of 5-fluoro-1H-indazole for a structure-activity relationship (SAR) study. How can I suppress N1 methylation? Analysis: N2 methylation is kinetically favored but easily overridden by basic conditions that favor the stable N1 ground state 1. Solution: Exploit kinetic control by strictly maintaining lower temperatures. Use a milder base or avoid standard basic conditions altogether. Methodologies utilizing trichloroacetimidates under acidic conditions at room temperature selectively yield N2 isomers by capitalizing on the lower transition state energy of the N2 pathway 1. If using standard alkyl halides, run the reaction at -20 °C to 0 °C and quench immediately upon consumption of the starting material to prevent thermodynamic equilibration 2.
Q3: When I heat my methylation reaction (90 °C) to favor the N1 isomer of 3-iodo-1H-indazole, I observe significant degradation and loss of the iodine atom. How can I control this? Analysis: Halogenated indazoles, particularly iodinated and brominated derivatives, are susceptible to nucleophilic aromatic substitution (S_NAr) or halogen-metal exchange side reactions when exposed to strong bases at high temperatures 4. Solution: Do not rely on high-temperature thermodynamic equilibration for sensitive halogenated substrates. Instead, achieve N1 selectivity at low temperatures (0 °C) using the NaH/THF tight ion-pair method. This provides the desired N1 selectivity without providing the thermal energy required for dehalogenation side reactions.
Quantitative Data: Temperature & Condition Matrix
| Reaction Conditions | Temperature | Dominant Control Mechanism | Expected N1:N2 Ratio | Halogenated Substrate Suitability |
| NaH, THF | 0 °C to 25 °C | Tight Ion-Pairing (Na⁺ Chelation) | > 99:1 | Excellent (Prevents thermal degradation) |
| K₂CO₃, DMF | 25 °C | Loose Ion-Pairing (Mixed) | ~ 1:1 to 2:1 | Poor (Requires tedious separation) |
| Cs₂CO₃, Dioxane | 90 °C | Thermodynamic Equilibration | > 10:1 | High Risk (Causes dehalogenation) |
| Trichloroacetimidate, H⁺ | 0 °C to 25 °C | Kinetic Trapping | < 1:100 | Good (Best for N2-selective synthesis) |
Experimental Protocols
Protocol A: Low-Temperature, N1-Selective Methylation (Tight Ion-Pair Method)
This protocol utilizes low temperatures to stabilize the Na⁺-N2 chelation, forcing the electrophile to attack the N1 position.
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Add the halogenated 1H-indazole (1.0 eq) and anhydrous THF (0.2 M).
-
Cooling: Submerge the flask in an ice-water bath to strictly maintain 0 °C. (Causality: 0 °C stabilizes the tight ion pair, preventing the Na⁺ from dissociating).
-
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir at 0 °C for 30 minutes.
-
Self-Validation Checkpoint 1: The complete cessation of H₂ gas evolution visually validates that quantitative deprotonation has occurred.
-
-
Alkylation: Add methyl iodide (1.2 eq) dropwise. Maintain the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature (25 °C).
-
Self-Validation Checkpoint 2: TLC monitoring (Hexane:EtOAc) must show complete consumption of the lower-Rf starting material before proceeding to quench.
-
-
Quench & Workup: Quench with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
Protocol B: Kinetically-Controlled N2-Selective Methylation
This protocol traps the lower-activation-energy N2 isomer before it can equilibrate.
-
Preparation: Dissolve the halogenated indazole (1.0 eq) in anhydrous dichloromethane (DCM) under argon.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Self-Validation Checkpoint 1: Use an internal temperature probe to ensure the solvent is strictly at 0 °C before reagent addition to validate the kinetic environment.
-
-
Reagent Addition: Add a mild base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the methylating agent (e.g., trimethyloxonium tetrafluoroborate) 1.
-
Kinetic Trapping: Stir strictly at 0 °C.
-
Self-Validation Checkpoint 2: Immediate LC-MS sampling must show a single product mass without the thermodynamic isomer peak, validating successful kinetic trapping.
-
-
Immediate Quench: Quench the reaction immediately upon completion (typically < 1 hour) with cold water to prevent equilibration to the N1 isomer 2.
Reaction Logic & Workflow
Decision matrix for N-methylation of halogenated indazoles based on temperature and control.
References
- Regioselectivity issues in the functionalization of indazoles. Benchchem.
- Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
- Development of a selective and scalable N1-indazole alkylation. PMC - NIH.
Sources
Technical Support Center: Resolving Separation Issues of 5-Bromo-6-chloro-indazole Regioisomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the challenging separation of 5-Bromo-6-chloro-2-methyl-2H-indazole and its key regioisomer, 5-Bromo-6-chloro-1-methyl-1H-indazole. The synthesis of substituted indazoles via N-alkylation frequently results in a mixture of these N1 and N2 isomers, which possess similar physicochemical properties, making their separation a significant purification challenge.[1][2]
This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot your separation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of N1 and N2 methyl-indazole regioisomers so challenging?
The primary difficulty lies in the high structural similarity between the 1-methyl and 2-methyl regioisomers. They have the same molecular weight and elemental composition. The main difference is the position of the methyl group on the indazole nitrogen, which results in only subtle variations in their physicochemical properties:
-
Polarity and Dipole Moment: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] This stability difference translates to slight variations in their dipole moments and electron density distribution, which are the primary handles for chromatographic separation.
-
Boiling Point and Solubility: These properties are often very close, making separation by distillation or simple recrystallization difficult, though not impossible with careful solvent screening.[3]
Q2: What are the primary chromatographic techniques recommended for separating these regioisomers?
The most effective techniques are high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC).
-
HPLC (High-Performance Liquid Chromatography): Both normal-phase (NP) and reversed-phase (RP) HPLC can be effective. The choice depends on the specific column and mobile phase combination that can best exploit the small polarity differences.
-
SFC (Supercritical Fluid Chromatography): SFC is an excellent alternative, often providing faster separations and unique selectivity compared to HPLC.[4][5] The use of supercritical CO2 with polar co-solvents creates a different separation environment that can be highly effective for isomers.[4]
Q3: How can I definitively identify which peak corresponds to the N1 or N2 isomer after separation?
Unequivocal identification requires spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR).
-
¹H-¹³C HMBC NMR: This is the gold standard for assignment. For the N1-isomer , a long-range correlation will be observed between the N1-methyl protons and the C7a carbon of the indazole ring. For the N2-isomer , the correlation will be between the N2-methyl protons and the C3 carbon.[1]
-
¹H NMR: The chemical shift of the H-3 proton can be indicative. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (further downfield) compared to its 1H-counterpart.[6]
Troubleshooting Guide: Chromatographic Separation
This section addresses specific problems you may encounter during method development for separating the 5-Bromo-6-chloro-1-methyl-1H-indazole and 5-Bromo-6-chloro-2-methyl-2H-indazole isomers.
Problem 1: Complete Co-elution or Poor Resolution (Rs < 1.0) in Reversed-Phase HPLC.
This is the most common starting problem, indicating that the standard C18 stationary phase is not providing sufficient selectivity.
Causality: The hydrophobic interactions that dominate C18 separations are often insensitive to the subtle differences in polarity and hydrogen bonding capability between the N1 and N2 regioisomers.
Troubleshooting Workflow:
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Enhancing stability of 5-Bromo-6-chloro-2-methyl-2H-indazole in solution
Technical Support Center: 5-Bromo-6-chloro-2-methyl-2H-indazole
Executive Summary: Molecule Profile & Stability Logic
Compound: 5-Bromo-6-chloro-2-methyl-2H-indazole CAS: 2741600-25-7 Core Scaffold: 2H-Indazole (Quinonoid character) Critical Sensitivities: Photolytic dehalogenation, Hydrophobic aggregation, Hygroscopic solvent interaction.
Scientist's Note: Unlike the more common 1H-indazole tautomer, the 2-methyl-2H-indazole core possesses a fixed "quinonoid" electronic structure. While this often enhances fluorescence and biological binding affinity, it significantly alters the stability profile. The electron-rich nature of the 2H-core, combined with the 5-Bromo and 6-Chloro substituents, creates a "push-pull" system that is highly susceptible to UV-induced radical cleavage (homolysis) . Furthermore, the lipophilicity introduced by the halogens makes aqueous solubility a primary bottleneck, leading to "silent precipitation" where the compound crashes out of solution but remains suspended as non-bioavailable micro-aggregates.
This guide is structured to navigate these specific physicochemical traps.
Part 1: Optimized Solubilization & Stock Management
Q: What is the optimal solvent system for high-concentration stock solutions? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard, but it requires strict handling protocols.
-
Solubility Limit: Typically >50 mM in DMSO.
-
The Trap: DMSO is highly hygroscopic. Absorbed atmospheric water can catalyze hydrolysis of the C-Br bond over long-term storage or cause the compound to precipitate upon freezing (the "salting out" effect).
-
Recommendation: Use analytical grade DMSO (≥99.9%, stored over molecular sieves).
Q: My working solution in aqueous buffer is cloudy or losing potency. Why? A: You are likely experiencing hydrophobic crashing or micellar aggregation . The 5-Br, 6-Cl substitution pattern renders the molecule extremely hydrophobic. When a concentrated DMSO stock is spiked directly into an aqueous buffer:
-
Local Supersaturation: The interface between the DMSO drop and the water creates a transient zone of supersaturation, causing immediate precipitation.
-
Protocol Correction:
-
Step 1: Dilute the DMSO stock into an intermediate solvent (e.g., Ethanol or PEG-400) if compatible with your assay.
-
Step 2: Add the buffer to the compound solution slowly with vortexing, rather than adding the compound to the buffer.
-
Step 3: Keep the final DMSO concentration <1% (v/v) to minimize solvent effects, but ensure it is high enough to maintain solubility (often 0.1% is too low for hydrophobic drugs).
-
Table 1: Solvent Compatibility & Stability Matrix
| Solvent System | Solubility Potential | Stability Risk | Recommended Use |
| 100% DMSO | High (>50 mM) | Low (if dark/dry) | Long-term Storage (-20°C) |
| 100% Ethanol | Moderate (~10-20 mM) | Moderate (Evaporation) | Intermediate Dilution |
| PBS (pH 7.4) | Very Low (<10 µM) | High (Aggregation) | Immediate Assay Use Only |
| DMSO/Water (1:1) | Moderate | High (Heat generation) | Avoid for storage |
Part 2: Photostability & Degradation Pathways
Q: I observed a color change from colorless to faint yellow. Is the compound compromised? A: Yes. Stop the experiment. The yellowing is a classic signature of photolytic dehalogenation and the formation of radical byproducts.
-
Mechanism: The Carbon-Bromine (C-Br) bond is weaker than the C-Cl bond. Exposure to UV or intense visible light excites the quinonoid 2H-indazole system, leading to homolytic cleavage of the C-Br bond. This generates a reactive aryl radical and a bromine radical (
), which effectively "scavenges" hydrogen from the solvent or oxidizes the indazole ring. -
The Fix: All handling must occur under amber light or in amber glass vials. Wrap reaction vessels in aluminum foil.
Q: How can I distinguish between degradation and precipitation? A: Use the Centrifugation-Absorbance Test .
-
Spin the sample at 10,000 x g for 5 minutes.
-
Measure the UV absorbance of the supernatant.
-
Interpretation:
-
Loss of Absorbance: Precipitation (compound is in the pellet).
-
Shift in
: Chemical Degradation (structure has changed).
-
Part 3: Visualization of Stability Logic
Diagram 1: Recommended Handling Workflow
This workflow minimizes water introduction and light exposure, the two primary enemies of this compound.
Caption: Optimized workflow to prevent photolysis and hygroscopic degradation during sample preparation.
Diagram 2: Primary Degradation Pathways
Visualizing the specific vulnerability of the 5-Bromo-2H-indazole scaffold.
Caption: The dominant degradation pathway is photolytic debromination, while water exposure primarily drives physical instability (precipitation).
Part 4: Validated Protocols
Protocol A: Forced Degradation Check (User-Validation)
Use this quick protocol to verify if your current storage conditions are adequate.
-
Preparation: Prepare a 100 µM solution in DMSO.
-
Stress Conditions:
-
Control: Wrap vial in foil, store at RT.
-
Light Stress: Expose unwrapped vial to ambient lab light for 4 hours.
-
Oxidative Stress: Add 0.1%
(final conc) to a third aliquot.
-
-
Analysis: Run HPLC-UV (254 nm).
-
Acceptance Criteria:
-
Control sample purity >98%.
-
If Light Stress sample shows a new peak at RRT ~0.8-0.9 (likely the des-bromo analog), your handling environment is too bright.
-
Protocol B: Solubility Limit Determination
Do not rely on calculated LogP. Determine the kinetic solubility in your specific assay buffer.
-
Prepare a 10 mM DMSO stock.
-
In a 96-well plate, perform serial dilutions of the stock into your Assay Buffer (e.g., PBS + 0.1% BSA).
-
Incubate for 2 hours at Room Temperature.
-
Measure Absorbance at 600 nm (turbidity).
-
Result: The concentration at which OD600 spikes above the background is your Kinetic Solubility Limit . Do not exceed 50% of this value in biological assays.
References
Validation & Comparative
A Comparative Guide to the ¹H-NMR Characterization of 5-Bromo-6-chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of 5-Bromo-6-chloro-2-methyl-2H-indazole, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to elucidate the underlying principles that govern the chemical shifts and coupling patterns observed. We will compare the expected spectrum of the title compound with that of related indazole derivatives to provide a comprehensive understanding of its structural features.
The indazole core is a prevalent motif in a multitude of pharmacologically active compounds.[1][2] The precise determination of the substitution pattern is critical for understanding structure-activity relationships (SAR). NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules, particularly for distinguishing between N-1 and N-2 substituted isomers.[3][4]
Predicted ¹H-NMR Spectral Data for 5-Bromo-6-chloro-2-methyl-2H-indazole
Table 1: Predicted ¹H-NMR Data for 5-Bromo-6-chloro-2-methyl-2H-indazole in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-3 | ~8.0 - 8.2 | Singlet (s) | N/A | The H-3 proton in 2H-indazoles is characteristically deshielded and appears as a singlet.[4] |
| H-4 | ~7.8 - 7.9 | Singlet (s) | N/A | The bromine at position 5 and the chlorine at position 6 will have a deshielding effect on H-4. |
| H-7 | ~7.5 - 7.6 | Singlet (s) | N/A | The chlorine at position 6 will deshield H-7. |
| N-CH₃ | ~4.1 - 4.3 | Singlet (s) | N/A | The N-methyl group in 2H-indazoles typically appears in this region. |
Comparative Analysis with Other Indazole Derivatives
To substantiate our predictions, we will compare the expected spectrum of 5-Bromo-6-chloro-2-methyl-2H-indazole with the reported spectra of several related compounds. This comparative approach highlights the influence of substituents on the chemical shifts of the indazole core protons.
2.1. Unsubstituted 2H-Indazole (Baseline)
The parent 2H-indazole provides a fundamental reference point. The H-3 proton of 2H-indazoles is notably deshielded compared to its 1H-isomer counterpart, a key diagnostic feature.[4]
2.2. Effect of Halogen Substitution
Halogens (Br and Cl) are electronegative and exert a deshielding effect on nearby protons, causing their signals to appear at a higher chemical shift (downfield). For our target molecule, the bromine at C-5 and chlorine at C-6 are expected to significantly influence the chemical shifts of H-4 and H-7. In similar halogenated indazoles, this downfield shift is consistently observed.[6]
2.3. Effect of N-Methylation
The position of the methyl group on the nitrogen atom is crucial. In 2-methyl-2H-indazoles, the methyl protons typically resonate around 4.1-4.3 ppm. This is distinct from 1-methyl-1H-indazoles, where the methyl signal appears slightly more upfield.
Table 2: Comparison of ¹H-NMR Data for Selected Indazole Derivatives (in CDCl₃)
| Compound | H-3 (ppm) | Aromatic Protons (ppm) | N-CH₃ (ppm) | Reference |
| 5-Bromo-6-chloro-2-methyl-2H-indazole (Predicted) | ~8.0 - 8.2 | H-4: ~7.8 - 7.9; H-7: ~7.5 - 7.6 | ~4.1 - 4.3 | - |
| 2-Phenyl-2H-indazole | 8.35 | 7.09-7.81 | N/A | [7] |
| 5-Bromo-2-methyl-2H-indazole | Not specified | Not specified | Not specified | [8] |
| 6-Bromo-2-methyl-2H-indazole | Not specified | Not specified | Not specified | [9] |
Note: Specific peak assignments for the bromo-methyl-indazoles were not detailed in the search results, but their synthesis and existence are confirmed.
The deshielding of H-3 in 2-substituted indazoles is a consistent trend.[6] The presence of both bromo and chloro substituents in our target molecule is expected to result in singlet signals for the remaining aromatic protons (H-4 and H-7) due to the absence of adjacent protons for coupling.
Experimental Protocol for ¹H-NMR Acquisition
To empirically validate the predicted data, the following detailed protocol for acquiring a high-resolution ¹H-NMR spectrum is recommended.
3.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of 5-Bromo-6-chloro-2-methyl-2H-indazole.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a suitable solvent as it is aprotic and unlikely to interact with the analyte.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
-
Tuning and Shimming: Tune the probe to the proton frequency and shim the magnetic field to ensure homogeneity and optimal resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Visualization of Structure and Proton Assignments
The following diagram illustrates the structure of 5-Bromo-6-chloro-2-methyl-2H-indazole with the predicted proton assignments.
Caption: Structure of 5-Bromo-6-chloro-2-methyl-2H-indazole with proton labels.
References
-
Faria, J. V., et al. (2016). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 21(10), 1347. [Link]
- Wu, H., & Hynes, Jr., J. (2010).
-
Wang, Q., et al. (2021). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Molecules, 26(15), 4488. [Link]
- Supplementary Information for various organic chemistry publications providing NMR d
- Yoshida, H., et al. (2007). Supporting Information for... Angew. Chem. Int. Ed., 46, 1-5.
- Li, J., et al. (2018).
-
ResearchGate. ¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in...[Link]
-
Park, S., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 19(9), 13636-13647. [Link]
- Supporting Information for various organic chemistry public
- Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroarom
-
ChemRxiv. Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
Hoffman Fine Chemicals. CAS RN 1354220-30-6 | 5-Bromo-2-(cyclopropylmethyl)-2H-indazole. [Link]
-
PubChemLite. 5-bromo-3-chloro-2-methyl-2h-indazole. [Link]
-
Beilstein Journals. Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
-
PubChem. 5-Bromo-2-methyl-2H-indazole. [Link]
-
Semantic Scholar. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. [Link]
-
Wang, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 469. [Link]
-
ACS Publications. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. [Link]
-
The Journal of Organic Chemistry. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. 5-Bromo-2-methyl-2H-indazole | C8H7BrN2 | CID 11514007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Crystal Structure Determination of 5-Bromo-6-chloro-2-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of methodologies for elucidating the crystal structure of 5-Bromo-6-chloro-2-methyl-2H-indazole, a substituted indazole of interest in medicinal chemistry.[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a rationale-driven exploration of the premier technique—Single-Crystal X-ray Diffraction (SCXRD)—and its viable alternatives, supported by experimental principles.
Introduction: The Significance of Structural Elucidation
The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining atomic-resolution three-dimensional structures of crystalline materials.[3][4][5] This technique's power lies in its ability to precisely map electron density within a crystal, revealing bond lengths, bond angles, and the overall molecular conformation.[4][6]
Experimental Workflow: A Step-by-Step Protocol
The successful determination of a crystal structure via SCXRD is a multi-stage process, each step demanding meticulous execution.
1. Crystal Growth and Selection:
-
Objective: To obtain a single, well-ordered crystal of suitable size and quality.
-
Protocol:
-
Synthesis and Purification: 5-Bromo-6-chloro-2-methyl-2H-indazole would first be synthesized and purified to >98% purity. Synthetic routes for similar 2H-indazoles are well-established.[7]
-
Crystallization: Slow evaporation of a saturated solution is a common technique. Solvents such as ethanol, ethyl acetate, or a mixture with a less polar co-solvent like hexane would be explored. The goal is to allow for the slow, ordered arrangement of molecules into a crystal lattice.
-
Crystal Selection: Under a polarized light microscope, a clear, well-formed crystal with dimensions ideally between 30 and 300 microns is selected.[4][6] The crystal should be free of cracks or other visible defects.
-
2. Data Collection:
-
Objective: To measure the intensities of the X-ray beams diffracted by the crystal.
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector is utilized.[8]
-
Protocol:
-
The selected crystal is mounted on a goniometer head.
-
The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.[4]
-
3. Structure Solution and Refinement:
-
Objective: To translate the diffraction data into a three-dimensional atomic model.
-
Software: Specialized crystallographic software (e.g., SHELXS, SHELXL) is used for this process.
-
Protocol:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Structure Solution: The intensities of the diffraction spots are used to determine the initial positions of the atoms within the unit cell.
-
Structure Refinement: The initial atomic model is refined by iteratively adjusting the atomic positions and other parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by the R-factor, with values below 7% being generally acceptable for small molecules.[9]
-
Comparative Analysis of Alternative Techniques
While SCXRD is the gold standard, obtaining suitable single crystals can be a significant bottleneck.[3][10] In such cases, alternative methods can provide crucial structural information.
| Technique | Principle | Advantages for 5-Bromo-6-chloro-2-methyl-2H-indazole | Limitations |
| Powder X-ray Diffraction (PXRD) | Diffraction of X-rays by a polycrystalline powder.[10] | Does not require single crystals; useful for phase identification and quality control.[11] | Provides one-dimensional data, leading to peak overlap which can make ab initio structure solution challenging for complex molecules.[12] |
| Three-Dimensional Electron Diffraction (3DED / MicroED) | Diffraction of electrons by nano- or micro-sized crystals.[3][13] | Requires much smaller crystals than SCXRD (micrometer to nanometer scale).[14] Data collection is rapid.[14] | Electron-matter interactions are strong, which can lead to dynamical scattering effects and potentially higher R-factors.[9][13] |
| NMR Crystallography | Combines solid-state NMR (ssNMR) spectroscopy with computational methods to refine crystal structures.[15] | Provides information on local atomic environments and can be particularly useful for determining the positions of light atoms like hydrogen.[9][15] | Does not directly provide a complete 3D structure on its own; typically used in conjunction with diffraction data for structure validation and refinement.[9][15] |
In-depth Look at Powder X-ray Diffraction (PXRD)
For instances where 5-Bromo-6-chloro-2-methyl-2H-indazole can only be obtained as a microcrystalline powder, PXRD becomes an invaluable tool.[10] The process involves:
-
Data Collection: A finely ground powder sample is exposed to a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Indexing and Structure Solution: The diffraction pattern is indexed to determine the unit cell parameters. Structure solution can then be attempted using methods like the direct-space approach, where trial structures are generated and compared to the experimental data.[16][17]
-
Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data to refine the crystal structure.[16]
While powerful, the inherent overlap of reflections in a 1D powder pattern can limit the precision of the determined structure compared to SCXRD.[12][18]
The Rise of Microcrystal Electron Diffraction (MicroED)
MicroED is a rapidly emerging technique that bridges the gap when crystals are too small for X-ray diffraction.[14]
-
Workflow:
-
A suspension of nanocrystals is applied to a transmission electron microscope (TEM) grid.
-
A suitable crystal is identified in the electron microscope.
-
A continuous rotation electron diffraction dataset is collected as the crystal is tilted in the electron beam.[14]
-
The data is processed using software similar to that for SCXRD to solve and refine the structure.
-
MicroED can produce high-resolution structures from crystals thousands of times smaller than those required for SCXRD, making it a powerful alternative for challenging crystallization targets.[9][14]
Visualizing the Workflow
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. X-ray Determination Of Molecular Structure | Physics | Research Starters | EBSCO Research [ebsco.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. NMR crystallography: structure and properties of materials from solid-state nuclear magnetic resonance observables - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fkf.mpg.de [fkf.mpg.de]
Comparative Guide: Biological Activity of 2H-Indazole vs. 1H-Indazole Analogs
As a privileged scaffold in medicinal chemistry, the indazole ring system serves as the structural backbone for numerous FDA-approved drugs and investigational therapeutics. However, the seemingly subtle tautomeric shift between the 1H-indazole and 2H-indazole regioisomers completely alters the molecule's electronic distribution, physicochemical properties, and target-binding landscape.
This guide provides an in-depth, objective comparison of 1H- and 2H-indazole derivatives. Designed for researchers and drug development professionals, it explores the causality behind their distinct biological activities and provides self-validating experimental workflows for their synthesis and evaluation.
Structural Causality: Thermodynamics vs. Kinetics in Drug Design
The fundamental difference between the two isomers lies in the position of the nitrogen-bound hydrogen atom within the pyrazole ring.
-
1H-Indazole (The Thermodynamic Default): The 1H-tautomer exhibits continuous benzenoid aromaticity, making it thermodynamically more stable than its 2H counterpart by approximately 2.3 kcal/mol[1]. Because of this stability, 1H-indazoles are the dominant species in solution and the most frequently explored in standard drug libraries[2].
-
2H-Indazole (The Ortho-Quinoid Alternative): Shifting the proton to the N2 position disrupts the benzenoid resonance, imparting an ortho-quinoid character to the bicyclic system[2]. While less thermodynamically stable, this configuration significantly increases the molecule's basicity and dipole moment[3].
Causality in Target Binding: The elevated dipole moment of 2H-indazoles (3.40 D vs. 1.50 D) allows these analogs to engage in much stronger dipole-dipole and hydrogen-bonding interactions within highly polar protein pockets[3]. This structural nuance explains why 2H-indazoles often exhibit superior efficacy in specific antimicrobial and anti-inflammatory assays compared to their 1H counterparts[4].
Quantitative Physicochemical Comparison
| Property | 1-Methyl-1H-indazole | 2-Methyl-2H-indazole | Causality in Drug Development |
| Thermodynamic Stability | Higher (Benzenoid) | Lower (Ortho-quinoid) | 1H is preferred for systemic metabolic stability; 2H provides unique reactive conformations[2]. |
| Dipole Moment (D) | 1.50 | 3.40 | 2H engages in stronger electrostatic interactions within polar binding sites[3]. |
| Basicity (pKb) | 0.42 | 2.02 | 2H is significantly more basic, altering its protonation state at physiological pH[3]. |
Comparative Biological Activity Profiles
1H-Indazoles: Kinase Inhibition and Oncology
1H-indazole derivatives are predominantly recognized for their potent anticancer properties[5]. The benzenoid stability of the 1H-scaffold makes it an ideal ATP-competitive inhibitor for various receptor tyrosine kinases (RTKs). FDA-approved drugs like Axitinib and Pazopanib utilize the 1H-indazole core to inhibit VEGFR and FGFR, effectively halting tumor angiogenesis and proliferation[6].
Inhibition of RTK signaling pathways (PI3K/AKT) by 1H-indazole-based kinase inhibitors.
2H-Indazoles: Antimicrobial and Anti-Inflammatory Dual Agents
Recent drug discovery efforts have pivoted toward 2H-indazoles for infectious diseases and inflammation. The unique ortho-quinoid geometry allows 2H-indazoles to selectively target protozoan enzymes and human cyclooxygenase-2 (COX-2)[4]. For instance, highly substituted 2,3-diphenyl-2H-indazole derivatives have demonstrated remarkable antiprotozoal activity against Giardia intestinalis—outperforming the clinical standard, metronidazole, by over 12-fold[7].
In Vitro Efficacy Comparison
| Compound Class | Primary Target / Pathogen | Activity Metric (IC50 / MIC) | Reference Standard |
| 1H-Indazole (Axitinib analogs) | VEGFR / FGFR1-3 (Cancer) | IC50: 0.8 - 4.5 µM[6] | Sunitinib |
| 2H-Indazole (2,3-diphenyl derivs) | Giardia intestinalis | IC50: ~0.095 µM[4] | Metronidazole (1.22 µM)[4] |
| 2H-Indazole (2,3-diphenyl derivs) | COX-2 (Inflammation) | Selective Inhibition[4] | Rofecoxib |
Experimental Workflows & Self-Validating Protocols
To successfully evaluate these scaffolds, researchers must overcome the thermodynamic bias toward the 1H-isomer during synthesis and ensure that biological readouts are not artifacts of non-specific cytotoxicity.
Divergent synthesis and biological evaluation pathways for 1H- and 2H-indazole regioisomers.
Protocol A: Regioselective Synthesis of 2H-Indazoles via Kinetic Control
Causality: Because thermal cyclizations naturally funnel into the lower-energy 1H-form, isolating the 2H-isomer requires kinetic control. We utilize a copper-catalyzed one-pot, three-component reaction. The copper catalyst stabilizes the N-N bond formation intermediate, directing cyclization exclusively to the N2 position before tautomerization can occur[8].
Step-by-Step Methodology:
-
Preparation: In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), and sodium azide (1.5 mmol)[3].
-
Catalyst Addition: Add copper(I) iodide (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%) as the ligand[3].
-
Solvent & Heating: Dissolve the mixture in 5 mL of anhydrous DMSO. Heat the reaction to 120 °C and stir continuously for 12 hours[3].
-
Quench & Extraction: Cool to room temperature, quench with distilled water, and extract the aqueous layer three times with ethyl acetate[3].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to isolate the pure 2H-indazole derivative.
Protocol B: Self-Validating Antiprotozoal & Cytotoxicity Assay
Causality & Trustworthiness: A common pitfall in evaluating high-dipole 2H-indazoles is mistaking general membrane disruption (cytotoxicity) for targeted antiprotozoal activity. This protocol establishes a self-validating loop : primary phenotypic screening against the pathogen is orthogonally counter-screened against mammalian macrophages. A Selectivity Index (SI) > 10 validates true target engagement.
Step-by-Step Methodology:
-
Pathogen Culture: Culture Giardia intestinalis trophozoites in TYI-S-33 medium supplemented with 10% calf serum at 37 °C.
-
Compound Treatment: Seed parasites into 96-well plates. Treat with 2H-indazole analogs at varying concentrations (0.01 µM to 50 µM). Include Metronidazole as a positive control and 0.1% DMSO as a vehicle control[4].
-
Primary Readout (MTT Assay): After 48 hours, add MTT reagent. The colorimetric reduction of MTT to formazan by metabolically active cells provides the IC50 value for antiprotozoal activity[5].
-
Orthogonal Counter-Screen: Concurrently, treat mammalian RAW 264.7 macrophages with the same concentration gradient of the 2H-indazole analogs.
-
Validation: Calculate the Selectivity Index (SI = IC50_Macrophage / IC50_Giardia). Proceed only with compounds exhibiting an SI > 10, confirming that the biological activity is pathogen-specific rather than universally cytotoxic.
References
-
A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity , Benchchem. 3
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues , Caribbean Journal of Sciences and Technology. 1
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance , NIH PMC. 8
-
Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents , NIH PMC. 4
-
Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity , NIH PMC. 2
-
Investigating the comparative bioactivity of indazole regioisomers , Benchchem.5
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives , MDPI. 6
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A Comparative Guide to the Validation of 5-Bromo-6-chloro-2-methyl-2H-indazole Reference Standards
In the landscape of pharmaceutical research and drug development, the integrity of analytical data is paramount. This hinges on the quality of the reference standards used for the identification, purity assessment, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[1] This guide provides an in-depth technical comparison of methodologies for validating a reference standard for 5-Bromo-6-chloro-2-methyl-2H-indazole, a novel heterocyclic compound with potential applications in medicinal chemistry.
The objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols for establishing a well-characterized in-house reference standard. We will compare an in-house, rigorously validated standard ("In-House RS") with a hypothetical commercially available alternative ("Commercial RS") that has limited characterization data. This comparison will underscore the importance of a multi-technique validation approach to ensure the accuracy and reliability of analytical results.
The Imperative of a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample is measured.[2] Its purity, identity, and stability must be unequivocally established to ensure the validity of any analytical data generated.[3] For a novel compound like 5-Bromo-6-chloro-2-methyl-2H-indazole, where public reference standards may not exist, the establishment of an in-house primary reference standard is a critical step in the development lifecycle.[4][5] This process involves a comprehensive suite of analytical tests to confirm its structure and assess its purity with a high degree of confidence.[6]
Structural Elucidation and Identity Confirmation
The first step in validating a reference standard is the unambiguous confirmation of its chemical structure. This is typically achieved through a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[7] Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in 5-Bromo-6-chloro-2-methyl-2H-indazole.
-
¹H NMR: Provides information about the number and chemical environment of protons. The spectrum should be consistent with the expected structure, showing characteristic shifts for the aromatic protons and the N-methyl group.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity of the molecule, especially the position of the methyl group on the indazole ring.
2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[][9] High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition.[10]
Experimental Protocol: Structural Elucidation
-
Sample Preparation: Dissolve a small amount of the 5-Bromo-6-chloro-2-methyl-2H-indazole candidate material in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For MS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
NMR Analysis: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
MS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) and acquire the mass spectrum in positive ion mode.
-
Data Interpretation: Analyze the NMR and MS data to confirm that the spectral features are consistent with the proposed structure of 5-Bromo-6-chloro-2-methyl-2H-indazole.
Purity Assessment: A Multi-Pronged Approach
Purity is a critical attribute of a reference standard.[11] A single analytical technique is often insufficient to detect all potential impurities. Therefore, a combination of orthogonal methods is essential.[12]
1. Quantitative NMR (qNMR)
qNMR is a primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[13] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[7] By using a certified internal standard of known purity, the absolute purity of the analyte can be accurately determined.[14]
Experimental Protocol: Purity Determination by qNMR
-
Selection of Internal Standard: Choose a suitable internal standard with high purity, stability, and signals that do not overlap with the analyte signals (e.g., maleic acid or dimethyl sulfone).
-
Sample Preparation: Accurately weigh the 5-Bromo-6-chloro-2-methyl-2H-indazole candidate material and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire a quantitative ¹H NMR spectrum using appropriate parameters to ensure accurate integration (e.g., long relaxation delay).
-
Purity Calculation: Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Caption: Workflow for purity determination by qNMR.
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique widely used for purity assessment and impurity profiling.[15] A well-developed HPLC method can separate the main component from related substances and degradation products.[16]
Experimental Protocol: HPLC Purity and Impurity Profiling
-
Method Development: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase. The method should be able to separate the main peak from potential impurities.[17][18]
-
System Suitability: Perform system suitability tests to ensure the performance of the chromatographic system.
-
Analysis: Inject a solution of the 5-Bromo-6-chloro-2-methyl-2H-indazole candidate material and determine the area percent of the main peak and any impurities.
-
Impurity Identification: If significant impurities are detected, they should be identified, if possible, using techniques like LC-MS.
Caption: Workflow for HPLC purity assessment.
3. Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound.[19] The experimental values should be in close agreement with the theoretical values calculated from the molecular formula.[20][21] This technique is a fundamental check of the compound's elemental composition and can indicate the presence of inorganic impurities or residual solvents.[22]
Experimental Protocol: Elemental Analysis
-
Sample Submission: Submit a small, accurately weighed amount of the dried 5-Bromo-6-chloro-2-methyl-2H-indazole candidate material to a certified analytical laboratory for CHN analysis.
-
Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values. A deviation of ≤ 0.4% is generally considered acceptable.
Comparison of Reference Standards: In-House vs. Commercial
The following table presents a hypothetical comparison of an in-house validated reference standard with a commercially available alternative.
| Parameter | In-House RS | Commercial RS | Significance |
| Purity (qNMR) | 99.8% (with certified internal standard) | Not Provided | qNMR provides an absolute purity value, which is more accurate than relative methods.[11] |
| Purity (HPLC) | 99.9% (area %) | >98% (area %) | A higher area percentage indicates fewer detectable impurities by HPLC. |
| Impurity Profile | Individual impurities identified and quantified (<0.05%) | Impurity profile not provided | Knowing the identity and quantity of impurities is crucial for understanding potential interferences.[23] |
| Structural Confirmation | ¹H, ¹³C, 2D NMR, HRMS | ¹H NMR, MS | Comprehensive spectroscopic data provides a higher level of confidence in the structure. |
| Elemental Analysis | C, H, N within 0.3% of theoretical | Not Provided | Confirms the elemental composition and absence of significant inorganic impurities. |
| Certificate of Analysis | Comprehensive, with all data and spectra | Basic, with limited data | A detailed CoA provides transparency and allows for a thorough evaluation of the standard's quality. |
Discussion and Conclusion
The validation of a reference standard for a novel compound like 5-Bromo-6-chloro-2-methyl-2H-indazole requires a rigorous and multi-faceted analytical approach. While a commercially available standard may be convenient, its utility is limited if it lacks comprehensive characterization data. The hypothetical comparison above highlights the potential discrepancies between a well-validated in-house standard and a less-characterized commercial product.
The use of orthogonal techniques such as qNMR, HPLC, and elemental analysis provides a comprehensive picture of the reference standard's purity and identity.[12] Structural confirmation through advanced NMR and HRMS techniques ensures that the correct molecule is being used as a standard.
For researchers, scientists, and drug development professionals, the investment in establishing a thoroughly validated in-house reference standard is a critical step that underpins the quality and reliability of all subsequent analytical work. This guide provides a framework for the necessary experimental work and highlights the key data points required to confidently establish a high-quality reference standard for 5-Bromo-6-chloro-2-methyl-2H-indazole.
References
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
-
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
American Chemical Society. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
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ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
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Frontage Labs. (2023). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. [Link]
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Wikipedia. Mass spectrometry. [Link]
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University of Wisconsin-Madison. Stoichiometry: Elemental Analysis. [Link]
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Longdom Publishing. (2023, December 13). Strategies for Interpreting Mass Spectra in Chemical Research. [Link]
-
ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. [Link]
-
Preprints.org. (2025, June 12). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. [Link]
-
BioProcess International. (2014, March 1). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. [Link]
-
Saint Augustine's University. (2026, March 4). How to Determine Empirical Formula: The Precise Steps Every Science Student Should Master. [Link]
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AKJournals. (2025, October 18). Development and validation of a rapid HPLC-UV method for simultaneous quantification of apomorphine and related impurities in drug products. [Link]
-
Preprints.org. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. [Link]
-
Bentham Science Publishers. (2021, March 1). HPLC-UV Method Development and Validation for Sulfadoxine from its Potential Interfering Impurities. [Link]
-
American Association of Pharmaceutical Scientists. (2021). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 23(4), 81. [Link]
-
Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. [Link]
-
Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2025, July 31). 6.8: Calculating Empirical Formulas for Compounds. [Link]
-
Spectroscopy Online. (2020, December 20). How Do You Prepare Reference Standards and Solutions? [Link]
-
Future Science. (2009, November 20). Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. [Link]
-
The Windshire Group. (2022). Key Considerations When Selecting a Working Reference Standard. [Link]
-
ResolveMass Laboratories Inc. (2026, February 25). Choosing Reference Standards for API or Impurity. [Link]
-
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
-
University of Dundee. (2023, November 30). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. [Link]
-
European Pharmaceutical Review. (2019). Pharmaceutical quality control: the reference standards labyrinth. [Link]
-
Tasian Inch. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
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International Council for Harmonisation. (1999, October). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
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Comprehensive Confirmation Guide: Elemental & Structural Validation of 5-Bromo-6-chloro-2-methyl-2H-indazole
Executive Summary & Core Challenge
In the development of kinase inhibitors and heterocyclic scaffolds, 5-Bromo-6-chloro-2-methyl-2H-indazole represents a critical intermediate. However, its validation presents a dual challenge often overlooked in standard "Certificate of Analysis" workflows:
-
Regioisomerism: The methylation of 5-bromo-6-chloro-1H-indazole yields two isomers: the desired 2-methyl (2H) and the often undesired 1-methyl (1H) . These isomers have identical elemental compositions (C, H, N), rendering standard combustion analysis blind to the structural core.
-
Mixed Halogen Quantification: The presence of both Bromine and Chlorine complicates mass spectrometry and elemental analysis. Standard CHN combustion does not detect halogens, requiring secondary titration or specific catalytic combustion additives.
This guide objectively compares three validation workflows ("Alternatives") to establish a self-validating protocol for confirming this specific molecule.
Theoretical Baseline
Before comparing analytical methods, the theoretical baseline must be established. Any deviation >0.4% in combustion analysis or >5 ppm in High-Resolution Mass Spectrometry (HRMS) indicates impurity or incorrect salt form.
Table 1: Theoretical Elemental Composition (C₈H₆BrClN₂)
| Element | Symbol | Atomic Weight (Avg) | Count | Total Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 8 | 96.088 | 39.14% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.46% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 11.41% |
| Bromine | Br | 79.904 | 1 | 79.904 | 32.55% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 14.44% |
| Total | 245.50 | 100.00% |
Comparative Analysis of Validation Methods
We compare three distinct analytical workflows. Method B (Integrated Instrumental) is recommended as the superior protocol for this specific molecule due to its ability to resolve regioisomers.
Method A: Classical Microanalysis (CHN + Schöniger Flask)
The traditional "Gold Standard" for purity.
-
Mechanism: Sample combustion at >1000°C. C/H/N are detected via thermal conductivity. Halogens (Br/Cl) require a separate Schöniger flask combustion followed by potentiometric titration.
-
Performance:
-
Pros: High precision for bulk purity; accepted by all major journals.
-
Cons: Blind to Regiochemistry. It cannot distinguish between the 1-methyl and 2-methyl isomers. Requires ~5-10 mg of sample (destructive).
-
Verdict: Necessary for publication, but insufficient for structural identity.
-
Method B: Integrated Instrumental (HRMS + NOESY NMR)
The modern, non-destructive standard.
-
Mechanism: HRMS (ESI-TOF) analyzes the exact mass and isotopic pattern to confirm the Br/Cl ratio. 2D-NMR (NOESY) detects spatial proximity between the methyl group and the aromatic ring protons to assign the isomer.
-
Performance:
-
Pros: Definitive Isomer Assignment. The isotope pattern (3:4:1 ratio) uniquely confirms the presence of one Br and one Cl.
-
Cons: Requires expensive instrumentation.
-
Verdict: Recommended. This is the only method that simultaneously confirms elemental composition and structural connectivity.
-
Method C: Single Crystal X-Ray Diffraction (SCXRD)
The ultimate structural proof.
-
Mechanism: Diffraction of X-rays by a single crystal to map electron density.
-
Performance:
-
Pros: Absolute configuration and atomic positions.
-
Cons: Requires growing a suitable single crystal (often difficult for 2H-indazoles which may be oils or amorphous solids depending on purity). Slow turnaround (days/weeks).
-
Verdict: Use only if Method B yields ambiguous NMR data.
-
Detailed Experimental Protocols (Method B)
Protocol 1: Isotopic Pattern Confirmation (HRMS)
Objective: Confirm the presence of 1 Br and 1 Cl atom.
-
Preparation: Dissolve 0.1 mg of sample in 1 mL MeOH (LC-MS grade).
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Analysis: Acquire spectrum in the range m/z 100–1000.
-
Validation Criteria:
-
Monoisotopic Peak (M): m/z ~243.94 (⁷⁹Br, ³⁵Cl).
-
M+2 Peak: m/z ~245.94. This peak arises from (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl).
-
M+4 Peak: m/z ~247.94 (⁸¹Br + ³⁷Cl).
-
Target Ratio: The intensity ratio for M : M+2 : M+4 must approximate 3 : 4 : 1 .
-
Note: If the M+2 peak is not the base peak (highest intensity), the halogen composition is incorrect.
-
Protocol 2: Regioisomer Distinction (NOESY NMR)
Objective: Distinguish 2-methyl (Target) from 1-methyl (Impurity).
-
Solvent: DMSO-d₆ or CDCl₃ (approx 10 mg sample).
-
Experiment: 1D ¹H NMR followed by 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Critical Signal Analysis:
-
Identify the N-Methyl singlet (typically δ 4.0–4.2 ppm).
-
Identify the aromatic proton at Position 3 (H-3) (singlet, typically δ 8.0–8.5 ppm).
-
Identify the aromatic proton at Position 7 (H-7) (doublet/singlet, typically δ 7.5–7.8 ppm).
-
-
Decision Logic:
-
2-Methyl (Target): Strong NOE correlation between N-Me and H-3 . (Distance < 3Å).
-
1-Methyl (Impurity): Strong NOE correlation between N-Me and H-7 . (Distance < 3Å).
-
Visualization of Workflows
Diagram 1: Analytical Decision Matrix
This flowchart guides the researcher through the confirmation process, prioritizing the differentiation of isomers.
Caption: Decision matrix for validating 5-Bromo-6-chloro-2-methyl-2H-indazole. The critical checkpoint is the NOE correlation to distinguish regioisomers.
Diagram 2: Isotopic Pattern Logic (Br + Cl)
Visualizing the expected Mass Spectrometry signals for a molecule containing one Bromine and one Chlorine atom.
Caption: Theoretical isotopic distribution for C8H6BrClN2. The M+2 peak is the most intense due to the combined probability of (Br79/Cl37) and (Br81/Cl35).
Data Summary Table
Table 2: Expected Analytical Data for 5-Bromo-6-chloro-2-methyl-2H-indazole
| Technique | Parameter | Expected Value / Observation | Notes |
| Combustion (CHN) | % Carbon | 39.14% ± 0.4% | |
| % Hydrogen | 2.46% ± 0.4% | ||
| % Nitrogen | 11.41% ± 0.4% | ||
| HRMS (ESI+) | Monoisotopic Mass | 243.9403 Da | [M+H]+ = 244.9481 |
| Isotope Ratio | M : M+2 : M+4 ≈ 3 : 4 : 1 | Diagnostic for 1Br + 1Cl | |
| ¹H NMR (DMSO-d₆) | N-CH₃ | δ ~4.1 ppm (Singlet) | |
| H-3 | δ ~8.4 ppm (Singlet) | Deshielded relative to 1H-isomer | |
| NOESY | Correlation | N-CH₃ ↔ H-3 | Definitive proof of 2H-isomer |
References
-
PubChem. (2023). Compound Summary: 5-Bromo-6-chloro-2-methyl-2H-indazole (CID 171662402). National Library of Medicine. [Link]
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Application Notes. [Link]
-
Chemistry LibreTexts. (2022). Determining Empirical and Molecular Formulas. LibreTexts. [Link]
-
National Institutes of Health (NIH). (2013). Analytical methods for the determination of halogens in bioanalytical sciences. Analytical and Bioanalytical Chemistry.[1][2][3][4] [Link]
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Benchmarking synthetic routes for 5-Bromo-6-chloro-2-methyl-2H-indazole production
Executive Summary
The synthesis of 5-Bromo-6-chloro-2-methyl-2H-indazole presents a classic heterocyclic challenge: achieving regioselectivity at the N2 position over the thermodynamically favored N1 position. For drug development professionals, this specific scaffold is high-value due to the halogenated core's potential for further cross-coupling (Suzuki, Buchwald) and the N2-methyl group's influence on solubility and metabolic stability.
This guide benchmarks three distinct synthetic strategies. While Direct Methylation (Route A) is the most common initial approach, it suffers from poor regioselectivity (often ~1.5:1 N1:N2). Meerwein’s Salt Alkylation (Route B) is recommended as the superior bench-scale method for N2 selectivity. De Novo Cyclization (Route C) is identified as the most robust pathway for large-scale manufacturing, circumventing the separation of isomers entirely.
Comparative Analysis of Synthetic Routes
| Metric | Route A: Direct Methylation | Route B: Meerwein’s Salt | Route C: De Novo Cyclization |
| Primary Reagents | MeI, NaH (or | 4-Br-5-Cl-2-fluorobenzaldehyde, | |
| Key Intermediate | 5-Bromo-6-chloro-1H-indazole | 5-Bromo-6-chloro-1H-indazole | Imine / Hydrazone |
| Regioselectivity (N2:N1) | Low (1:1 to 1:2) | High (9:1 to 20:1) | Exclusive (N2 only) |
| Overall Yield | 40-50% (isolated N2) | 85-95% | 70-80% |
| Purification Burden | High (Critical Isomer Separation) | Low (Filtration/Wash) | Moderate (Standard Workup) |
| Scalability | Good, but separation limits throughput | Limited by reagent cost/sensitivity | Excellent |
Detailed Experimental Protocols
Route A: Direct Methylation (Baseline Protocol)
Best for: Rapid access when both N1 and N2 isomers are needed for SAR studies.
Mechanism: Deprotonation of the acidic N-H creates an ambident nucleophile. The lone pair on N1 is often more nucleophilic due to the adjacent benzene ring's electronics, but steric and solvent effects can influence the ratio.
Protocol:
-
Dissolution: Dissolve 5-bromo-6-chloro-1H-indazole (1.0 eq) in anhydrous THF (0.1 M).
-
Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise. Evolution of
gas will be observed. Stir for 30 min at 0°C. -
Alkylation: Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1]
-
Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Workup: Quench with sat.
. Extract with EtOAc.[2][3] -
Purification (CRITICAL): The crude will contain a mixture.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 5%
20% EtOAc in Hexanes. -
Elution Order: The N2-methyl isomer typically elutes first (less polar) followed by the N1-methyl isomer.
-
Route B: Meerwein’s Salt Alkylation (Recommended for N2 Selectivity)
Best for: Targeted synthesis of the 2-methyl isomer with minimal waste.
Mechanism: Trimethyloxonium tetrafluoroborate (
Protocol:
-
Setup: Flame-dry a flask under Argon/Nitrogen. Moisture sensitivity is critical.
-
Reaction: Suspend 5-bromo-6-chloro-1H-indazole (1.0 eq) in anhydrous Ethyl Acetate or DCM (0.2 M).
-
Addition: Add Trimethyloxonium tetrafluoroborate (1.1 eq) in one portion at RT.
-
Stirring: Stir vigorously for 4-12 hours. The product often precipitates as a tetrafluoroborate salt.
-
Workup:
-
Yield: Expect >90% conversion with >9:1 N2 selectivity.
Route C: De Novo Cyclization (Copper-Catalyzed)
Best for: Large-scale production avoiding isomer separation.
Mechanism: This route builds the pyrazole ring with the methyl group already in place, preventing isomer formation. It typically involves the condensation of a 2-halo-benzaldehyde with methylamine, followed by copper-catalyzed cyclization with sodium azide.
Protocol:
-
Imine Formation: Combine 4-bromo-5-chloro-2-fluorobenzaldehyde (1.0 eq) and Methylamine (33% in EtOH, 1.2 eq) in Ethanol. Reflux for 2h to form the imine. Concentrate.
-
Cyclization: Dissolve the imine in DMSO. Add Sodium Azide (
, 1.1 eq) and CuI (10 mol%). -
Heating: Heat to 100-120°C for 12 hours.
-
Workup: Dilute with water, extract with EtOAc. The product is exclusively 5-bromo-6-chloro-2-methyl-2H-indazole.
Technical Visualization
Decision Logic for Route Selection
Caption: Decision tree for selecting the optimal synthetic strategy based on precursor availability, scale, and selectivity requirements.
Reaction Pathways Comparison[5]
Caption: Mechanistic flow showing the divergence of products across the three routes. Note the exclusivity of Route C and high selectivity of Route B.
Critical Quality Attributes (CQAs) & Validation
To ensure "Trustworthiness" and a self-validating system, researchers must verify the regioisomer identity using NMR spectroscopy .
-
1H NMR Distinction (CDCl3):
-
N2-Methyl (Target): The N-CH3 singlet typically appears downfield at 4.15 – 4.25 ppm . The C3-H proton is often more deshielded.
-
N1-Methyl (Impurity): The N-CH3 singlet typically appears upfield at 3.95 – 4.05 ppm .
-
-
NOESY Correlation:
-
N2-Methyl: NOE correlation observed between N-CH3 and C3-H.
-
N1-Methyl: NOE correlation observed between N-CH3 and C7-H (or C7 substituent).
-
Safety Note: Methyl iodide is a suspected carcinogen. Sodium azide (Route C) can form explosive metal azides; use non-metallic spatulas and quench properly.
References
-
Regioselective Synthesis of 2H-Indazoles : Cheung, M., et al. "Efficient and regioselective synthesis of 2-alkyl-2H-indazoles." Journal of Organic Chemistry (2003).
-
Meerwein's Salt Alkylation : Luo, G., et al. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry (2006).
-
Copper-Catalyzed Cyclization : Sharghi, H., et al. "Synthesis of 2H-indazoles using copper-catalyzed three-component reaction." Synlett (2014).[5]
-
Indazole Methylation Review : Gaulon, C., et al. "Indazole N-methylation: A comparative study." Tetrahedron (2005).
Sources
Safety Operating Guide
5-Bromo-6-chloro-2-methyl-2H-indazole proper disposal procedures
Topic: 5-Bromo-6-chloro-2-methyl-2H-indazole Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers
Executive Summary: Immediate Action Protocol
CRITICAL: 5-Bromo-6-chloro-2-methyl-2H-indazole is a halogenated nitrogen heterocycle . Improper disposal releases toxic hydrogen halides (HBr, HCl) and nitrogen oxides (NOx) upon combustion and poses severe long-term aquatic toxicity risks.
| Scenario | Immediate Action | Disposal Stream |
| Routine Solid Waste | Place in a dedicated Halogenated Solid container.[1] | High-Temp Incineration (w/ Scrubber) |
| Mother Liquor/Solvent | Segregate into Halogenated Solvent waste (Green Label). | Fuel Blending / Incineration |
| Spill (>1g) | Evacuate area. Don PPE (Nitrile + P95/N95). Dry sweep.[2] | Hazardous Waste (Solid) |
Chemical Profile & Hazard Assessment
To dispose of this compound safely, one must understand its decomposition profile. As a poly-halogenated indazole, it is chemically stable but thermally reactive, releasing corrosive gases during destruction.
-
CAS Number: 2741600-25-7 (Representative for this class; verify specific batch COA)
-
Molecular Formula: C₈H₆BrClN₂[4]
-
Key Functional Groups:
-
Aryl Bromide & Chloride: Precursors to HBr/HCl during incineration; mandates scrubbed incineration.
-
Indazole Core: Nitrogen-rich; precursor to NOx.
-
-
GHS Classification (Derived):
Waste Segregation Logic (Decision Tree)
Effective disposal begins at the bench. Segregation prevents dangerous cross-reactivity and ensures regulatory compliance (RCRA/EU Waste Framework).
Figure 1: Logical workflow for segregating 5-Bromo-6-chloro-2-methyl-2H-indazole waste streams. Note that any liquid mixture containing this compound defaults to "Halogenated" status.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired inventory, surplus reagent, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Mark clearly as "Hazardous Waste - Halogenated Organic Solid." List the full chemical name. Avoid abbreviations like "BCMI."
-
Transfer:
-
Work inside a fume hood to capture dust.[1]
-
Use an antistatic spatula to transfer the solid.
-
Do not dissolve in solvent solely for disposal purposes unless required by your facility's specific liquid waste contract; solid incineration is generally more cost-effective and safer.
-
-
Final Disposition: Transfer to EHS for high-temperature incineration equipped with flue gas scrubbing (to neutralize HBr/HCl).
Protocol B: Liquid Waste (Mother Liquors/Filtrates)
Applicability: Solvents from recrystallization, HPLC fractions, or reaction mixtures.
-
Compatibility Check: Ensure the solvent stream is compatible.[1]
-
Safe: Dichloromethane, Chloroform, Ethyl Acetate, Methanol.
-
Unsafe: Do not mix with strong oxidizers (e.g., concentrated Nitric Acid) or alkali metals.
-
-
Segregation: Pour into the "Halogenated Solvent" carboy (typically green-labeled in many labs).
-
Why? Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of dissolved 5-Bromo-6-chloro-2-methyl-2H-indazole (>1000 ppm) reclassifies the entire mixture as halogenated waste for incineration purposes [1].
-
-
Rinsing: Triple-rinse original glassware with a minimal amount of acetone. Add rinsate to the same halogenated waste container.
Protocol C: Contaminated Consumables
Applicability: Syringes, weigh boats, gloves, paper towels.
-
Sharps: Needles contaminated with the compound must go into a Red Biohazard/Sharps container, which is subsequently incinerated.
-
Soft Waste: Gloves and paper towels should be double-bagged in clear polyethylene bags, sealed with tape, and placed in the solid hazardous waste drum. Do not throw in regular trash; the compound is persistent and toxic to aquatic life [2].
Spill Response Mechanism
In the event of a bench-top spill, follow this self-validating loop to ensure complete decontamination.
Figure 2: Spill response loop. Step 6 (UV Validation) is critical: Indazoles are often fluorescent. Use a handheld UV lamp (254/365 nm) to verify that no traces remain on the bench surface.
Regulatory & Compliance Codes
When filling out waste manifests, use the following classifications (verify with local EHS as regional codes vary):
| Regulatory Body | Waste Code | Classification | Reason |
| US EPA (RCRA) | D001 / F002 | Characteristic / Listed | Ignitable (if in solvent) or Halogenated Solvent mixtures. |
| EU (EWC) | 07 01 03 | Organic Halogenated Solvents | Wastes from the manufacture of organic chemicals. |
| EU (EWC) | 16 05 06 | Laboratory Chemicals | Lab chemicals consisting of or containing hazardous substances. |
Expert Insight: While this specific molecule may not be explicitly "P-listed" (acutely toxic) by name in RCRA, the "Cradle-to-Grave" liability principle dictates it be treated as a high-hazard halogenated organic due to its structural analogs [3].
References
-
US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA. [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the Application of the CLP Criteria - Aquatic Toxicity. ECHA. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
